Silvestrol aglycone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLOONIBWUNKDH-PXIJUOARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70636037 | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960365-65-5 | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Silvestrol Aglycone: A Technical Guide to its Natural Origin, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of silvestrol (B610840), a potent natural product, with a focus on its natural sources, detailed isolation protocols, and relevant biological data. While the primary focus of available research is on silvestrol, this guide also addresses its core structure, the silvestrol aglycone.
Introduction: Silvestrol and its Aglycone Core
Silvestrol is a complex cyclopenta[b]benzofuran natural product that has garnered significant interest for its potent anticancer and antiviral activities.[1][2] Its unique chemical structure features a rocaglate core and an unusual dioxanyloxy moiety, which is crucial for its high biological potency.[1][3] The term "this compound" refers to the core rocaglate structure without the characteristic sugar-like dioxanyloxy group.
Current scientific literature indicates that silvestrol is the compound isolated directly from natural sources. There is no substantial evidence to suggest that this compound is a naturally occurring metabolite in these plants. Therefore, the aglycone is primarily accessible through chemical synthesis or by the chemical hydrolysis of the parent compound, silvestrol.
Natural Sources of Silvestrol
Silvestrol is exclusively found in plant species of the genus Aglaia (family Meliaceae).[1][4] While it is considered a rare constituent, several species have been identified as sources, with varying yields depending on the plant part and collection location.
Table 1: Natural Sources of Silvestrol
| Plant Species | Plant Part(s) | Reported Yield (% w/w) | Geographic Origin | Reference(s) |
| Aglaia foveolata | Stem Bark, Fruits, Twigs | Up to 0.02% (Stem Bark) | Indonesia (Kalimantan) | [3] |
| Aglaia silvestris | Fruits, Twigs | Not specified | Indonesia | [5] |
| Aglaia leptantha | Not specified | Not specified | Malaysia | [1] |
| Aglaia stellatopilosa | Stems | Not specified | Malaysia (Sarawak) | [6] |
| Aglaia perviridis | Roots | Not specified | Vietnam | [7] |
Isolation and Purification Protocols
The isolation of silvestrol is typically achieved through a multi-step process involving solvent extraction and chromatography, guided by bioassays to track the active fractions.
Experimental Protocol: Isolation of Silvestrol from Aglaia foveolata
This protocol is a synthesized methodology based on descriptions of large-scale isolation efforts.[3][8]
1. Plant Material Collection and Preparation:
- Collect fresh stem bark of Aglaia foveolata.
- Air-dry the plant material in a shaded, well-ventilated area until brittle.
- Grind the dried bark into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
- Macerate the powdered bark (e.g., 1 kg) with chloroform (B151607) (CHCl₃) at room temperature for 48-72 hours.
- Filter the mixture and collect the chloroform extract.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude chloroform-soluble extract.
3. Fractionation (Bioassay-Guided):
- Subject the crude extract to vacuum liquid chromatography (VLC) over a silica (B1680970) gel column.
- Elute the column with a stepwise gradient of solvents, typically starting with n-hexane, followed by increasing proportions of ethyl acetate (B1210297) (EtOAc) and then methanol (B129727) (MeOH). (e.g., Hexane -> Hexane:EtOAc -> EtOAc -> EtOAc:MeOH -> MeOH).
- Collect fractions of suitable volume and test their cytotoxicity against a relevant cancer cell line (e.g., HT-29, LNCaP).
4. Chromatographic Purification:
- Pool the active fractions identified in the bioassay.
- Further purify the active concentrate using repeated column chromatography on silica gel, employing isocratic or shallow gradient elution with solvent systems like hexane-acetone or dichloromethane-methanol.
- For final purification, utilize High-Performance Liquid Chromatography (HPLC), preferably on a semi-preparative C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure silvestrol.
5. Structure Confirmation:
- Confirm the identity and purity of the isolated silvestrol using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
- Confirm the absolute stereochemistry via single-crystal X-ray diffraction analysis.[3]
General Protocol: Derivation of this compound
As this compound is not naturally isolated, it must be derived from silvestrol. A standard method for cleaving such a glycosidic-like ether linkage involves acidic hydrolysis.
1. Acidic Hydrolysis (General Approach):
- Dissolve pure silvestrol in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.
- Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
- Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting crude product (this compound) using column chromatography or HPLC.
Note: This is a generalized protocol. Specific reaction conditions (acid concentration, temperature, time) would require optimization for silvestrol to maximize yield and minimize degradation.
Quantitative Biological Data
Silvestrol exhibits potent cytotoxic and anti-proliferative activity across a wide range of human cancer cell lines at nanomolar concentrations.
Table 2: In Vitro Cytotoxicity of Silvestrol against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference(s) |
| LNCaP | Prostate Cancer | Cytotoxicity | ED₅₀ | 1.5 | [2] |
| PC-3 | Prostate Cancer | Cytotoxicity | LC₅₀ | 12 | [2] |
| A549 | Lung Cancer | Cytotoxicity | LC₅₀ | 15 | [2] |
| Lu1 | Lung Cancer | Cytotoxicity | ED₅₀ | 1.2 | [9] |
| MCF-7 | Breast Cancer | Cytotoxicity | ED₅₀ | 1.2 | [2] |
| HT-29 | Colon Cancer | Cytotoxicity | IC₅₀ | 0.7 | [9] |
| U87 | Glioblastoma | Viability (MTT) | IC₅₀ (24h) | 13.2 | [10] |
| U251 | Glioblastoma | Viability (MTT) | IC₅₀ (24h) | 22.9 | [10] |
| K562 | Leukemia | Growth Inhibition | GI₅₀ | 12 | [2] |
| CLL Cells | Chronic Lymphocytic Leukemia | Cytotoxicity | LC₅₀ (72h) | 6.9 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Silvestrol Isolation
The following diagram illustrates the general workflow for the isolation of silvestrol from its natural source.
Signaling Pathway of Silvestrol-Induced Apoptosis
Silvestrol primarily functions by inhibiting the DEAD-box RNA helicase eIF4A, a key component of the translation initiation complex. This leads to a blockage of protein synthesis, particularly of oncogenes with complex 5' UTRs, and subsequently induces apoptosis through the intrinsic mitochondrial pathway.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Additional Bioactive Silvestrol Analogs from the Roots of Aglaia perviridis Collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of minor analogues of silvestrol and other constituents from a large-scale re-collection of Aglaia foveolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis and Chemical Structure of Silvestrol Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silvestrol is a potent natural product belonging to the rocaglate family, which has garnered significant attention in the field of oncology for its profound anticancer activities. At the heart of Silvestrol's complex architecture lies its aglycone, a cyclopenta[b]benzofuran core that is crucial for its biological function. This technical guide provides a comprehensive overview of the chemical synthesis and structure of Silvestrol aglycone, drawing from seminal works in the field. It is intended to serve as a detailed resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.
Chemical Structure of this compound
The core structure of this compound is a rigid, tetracyclic cyclopenta[b]benzofuran system. This intricate framework is decorated with various functional groups that contribute to its chemical properties and biological activity. Key structural features include a dihydroxylated cyclopentane (B165970) ring fused to a benzofuran (B130515) moiety, which in turn is substituted with methoxy (B1213986) and hydroxyl groups. The precise stereochemistry of the multiple chiral centers within the aglycone is critical for its potent inhibitory effects on protein translation.
Total Synthesis of this compound
The total synthesis of Silvestrol, and by extension its aglycone, has been a significant challenge for synthetic chemists, successfully addressed by the research groups of Porco and Rizzacasa.[1][2] Their approaches, while differing in certain aspects, share key strategic elements that have paved the way for the synthesis of various rocaglate analogues. A biomimetic approach has been central to the successful synthesis, particularly in the construction of the complex cyclopenta[b]benzofuran core.[2]
Key Synthetic Strategies
The cornerstone of the synthesis of the this compound is a biomimetic [3+2] photocycloaddition reaction.[1][2] This elegant transformation allows for the construction of the intricate cyclopenta[b]benzofuran skeleton in a highly efficient manner. The general workflow for the synthesis of the aglycone core is depicted below.
Caption: General synthetic workflow for the this compound core.
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of the this compound, adapted from the literature.
1. Synthesis of the 3-Hydroxyflavone (B191502) Precursor:
The synthesis of the requisite 3-hydroxyflavone derivative typically begins with commercially available substituted phenols and involves several steps, including protection of functional groups, acylation, and cyclization to form the flavone (B191248) core. The hydroxyl group at the 3-position is introduced via an Algar-Flynn-Oyamada (AFO) reaction or a related oxidative cyclization.
2. Photochemical [3+2] Cycloaddition:
A solution of the 3-hydroxyflavone derivative and a suitable cinnamate ester in a solvent such as benzene (B151609) or toluene (B28343) is irradiated with a high-pressure mercury lamp. The reaction is typically carried out at room temperature for several hours until the starting materials are consumed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting bicyclic intermediate is purified by column chromatography.
3. Base-Mediated Rearrangement to the Cyclopenta[b]benzofuran Core:
The purified bicyclic intermediate from the photocycloaddition step is dissolved in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF). A base, for instance, potassium carbonate or sodium methoxide, is added to the solution, and the mixture is stirred at room temperature. This base-mediated rearrangement leads to the formation of the thermodynamically more stable cyclopenta[b]benzofuran core of the this compound. The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The crude product is then purified by silica (B1680970) gel chromatography to yield the this compound core.
Quantitative Data: Biological Activity of Silvestrol
Silvestrol exhibits potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. The following table summarizes some of the reported 50% inhibitory concentration (IC50) values for Silvestrol.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 1 - 7 | [3] |
| PC-3 | Prostate Cancer | 1 - 7 | [3] |
| MDA-MB-231 | Breast Cancer | 1 - 7 | [3] |
| U87 | Glioblastoma | 13.152 | [4] |
| U251 | Glioblastoma | 22.883 | [4] |
| HCT116 | Colon Cancer | Not specified | [3] |
| HT29 | Colon Cancer | Not specified | [3] |
Signaling Pathways Modulated by Silvestrol
Silvestrol exerts its potent anticancer effects by modulating key cellular signaling pathways, primarily by inhibiting protein translation and inducing apoptosis.
Inhibition of Protein Translation via eIF4A
Silvestrol's primary mechanism of action is the inhibition of the DEAD-box RNA helicase, eIF4A, a critical component of the eIF4F translation initiation complex.[5] By binding to eIF4A, Silvestrol clamps the helicase onto mRNA, preventing the unwinding of secondary structures in the 5' untranslated region (5'-UTR). This stalls the scanning of the 43S pre-initiation complex, leading to a global shutdown of cap-dependent translation.
Caption: Silvestrol's inhibition of the eIF4F translation initiation complex.
Induction of Apoptosis
Silvestrol is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][7][8] Its pro-apoptotic effects are primarily mediated through the intrinsic or mitochondrial pathway. Silvestrol treatment leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. This, in turn, triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis. Specifically, Silvestrol has been shown to induce the activation of caspase-9 and caspase-3.[9]
Caption: Silvestrol-induced mitochondrial pathway of apoptosis.
Conclusion
The this compound represents a formidable synthetic challenge and a valuable scaffold for the development of novel anticancer agents. The elucidation of its total synthesis has not only provided access to this complex natural product but has also enabled the exploration of its structure-activity relationships. A thorough understanding of its chemical synthesis and the signaling pathways it modulates is paramount for the rational design of next-generation rocaglate-based therapeutics with improved efficacy and pharmacological properties. This guide provides a foundational resource for researchers dedicated to advancing this promising area of cancer research.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Total Synthesis – Rizzacasa Group [rizzacasa.chemistry.unimelb.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 | Anticancer Research [ar.iiarjournals.org]
- 8. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Silvestrol Aglycone in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silvestrol (B610840), a natural product isolated from the plants of the genus Aglaia, has demonstrated potent anticancer activity. Its mechanism of action primarily involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of protein translation.[1][2][3] This inhibition leads to a reduction in the synthesis of proteins essential for cancer cell survival and proliferation, ultimately inducing apoptosis.[4][5] Silvestrol aglycone, a structural analogue of Silvestrol, has also been shown to inhibit protein translation and exhibit cytotoxic effects in cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
Silvestrol and its aglycone target the eIF4A RNA helicase, a key component of the eIF4F translation initiation complex. By binding to eIF4A, these compounds clamp it onto mRNA, preventing the unwinding of secondary structures in the 5' untranslated region (5'-UTR) of mRNAs.[6][7][8] This action effectively stalls the ribosome recruitment process, leading to a global suppression of cap-dependent translation. Notably, mRNAs encoding oncoproteins and cell survival proteins are often highly dependent on eIF4A activity, making them particularly sensitive to inhibition by Silvestrol and its analogues.[7] The downstream effects of this translational repression include cell cycle arrest and the induction of apoptosis through the mitochondrial pathway.[4][5][9]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the in vitro activity of this compound in various cancer cell lines and reporter assays.
| Compound | Assay | Cell Line/System | Endpoint | Value | Reference |
| This compound | Protein Translation Inhibition | myc-LUC Luciferase Reporter | EC50 | 10 nM | MedChemExpress |
| This compound | Protein Translation Inhibition | tub-LUC Luciferase Reporter | EC50 | 200 nM | MedChemExpress |
| This compound | Cell Proliferation | MDA-MB-231 (Breast Cancer) | E50 | 20 ± 10 nM (72h) | MedChemExpress |
Signaling Pathways
The inhibition of eIF4A by this compound initiates a cascade of downstream effects, impacting key signaling pathways involved in cancer cell proliferation and survival. The primary consequence is the downregulation of proteins crucial for cell cycle progression and the suppression of anti-apoptotic factors. This ultimately leads to the activation of the intrinsic apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RNA G-quadruplexes cause eIF4A-dependent oncogene translation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Silvestrol Aglycone as a Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of silvestrol (B610840) and its aglycone, potent natural product inhibitors of protein synthesis. It details the interaction with the translation initiation factor eIF4A, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core mechanisms and workflows.
Core Mechanism of Action: The Molecular Clamp
Silvestrol and other rocaglates are a class of natural products that exhibit potent anticancer and antiviral activity by inhibiting cap-dependent translation initiation.[1][2] Their primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] eIF4A is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[2] The eIF4F complex is responsible for unwinding the secondary structure in the 5' untranslated region (5' UTR) of mRNAs, a rate-limiting step for the recruitment of the 43S preinitiation complex and subsequent scanning to the start codon.[1][5]
Unlike conventional inhibitors that block an active site, silvestrol functions as an interfacial inhibitor or a "molecular clamp".[6][7] Its mechanism involves the following key steps:
-
Enhanced RNA Binding: Silvestrol increases the binding affinity of eIF4A for specific mRNA sequences.[5][8]
-
Interfacial Clamping: Structural studies reveal that rocaglates bind to a bimolecular cavity formed at the interface of eIF4A and a sharply bent pair of consecutive purine (B94841) bases in an mRNA strand.[6] This interaction clamps eIF4A onto the polypurine RNA sequence.[6][7] The drug makes critical contacts with both the protein (specifically residues like F163 and Q195 in human eIF4A1) and the RNA bases.[5]
-
Stalling of Helicase Activity: This clamping action locks the eIF4A helicase in a closed conformation on the mRNA, preventing it from carrying out the multiple rounds of ATP-dependent RNA remodeling and unwinding required for ribosome scanning.[2][6]
-
Inhibition of Translation Initiation: The stalled eIF4A-silvestrol-RNA complex creates a steric barrier that blocks the scanning 43S preinitiation complex, thereby inhibiting translation.[7][9] This leads to a depletion of active eIF4A from the eIF4F complex, further disrupting the initiation process.[1][6]
This unique mechanism confers a degree of mRNA selectivity. Transcripts with highly structured 5' UTRs or those containing polypurine-rich sequences are particularly sensitive to silvestrol's inhibitory effects.[2][7]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical cap-dependent translation initiation pathway and the specific point of inhibition by Silvestrol.
The "Molecular Clamp" Model
The diagram below conceptualizes how silvestrol locks eIF4A onto a polypurine RNA sequence.
Quantitative Data Summary
The inhibitory activity of silvestrol has been quantified across various cell lines and experimental systems.
Table 1: In Vitro and In-Cell Inhibitory Concentrations of Silvestrol
| Assay Type | System / Cell Line | Endpoint | IC50 / EC50 | Reference(s) |
| In Vitro Translation | Rabbit Reticulocyte Lysate | Cap-dependent translation | ~0.3 µM | [10] |
| Cell Growth Inhibition | Jurkat Cells | Protein Synthesis | ~2.5 nM | [1] |
| Cell Growth Inhibition | NIH/3T3 Cells | Protein Synthesis | ~5 nM | [1] |
| Antiviral Activity | MRC-5 Cells (Poliovirus) | Viral Replication | 20 nM | [8] |
| Antiviral Activity | MRC-5 Cells (HRV A1) | Viral Replication | 100 nM | [8] |
| Anticancer Activity | HCC Cell Lines (various) | Cell Growth | 12.5 - 86 nM | [11] |
| Anticancer Activity | CLL Cells | Apoptosis | ~10 nM | [12] |
| Anticancer Activity | DLD1 & HCT116 CRC Cells | Cell Viability | Concentration-dependent | [13] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the specific experimental conditions, cell type, and duration of exposure.
Key Experimental Protocols
The mechanism of silvestrol has been elucidated through several key experimental techniques. Detailed methodologies are provided below.
In Vitro Translation (IVT) Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein from an mRNA template in a cell-free system.[14][15]
Objective: To quantify the dose-dependent inhibition of cap-dependent protein synthesis.
Methodology:
-
System Preparation: Utilize a commercially available cell-free translation system, such as rabbit reticulocyte lysate or HeLa cell extract.[14][15]
-
Reporter mRNA: Use a capped and polyadenylated mRNA transcript encoding a reporter enzyme, typically Firefly Luciferase for cap-dependent translation.[10][15] A second reporter, such as Renilla Luciferase under the control of a viral IRES (e.g., HCV IRES), can be included as a control for cap-independent translation.[10]
-
Reaction Setup:
-
In a microplate format, prepare reactions containing the cell-free extract, an amino acid mixture, an energy source (ATP/GTP), and the reporter mRNA(s).
-
Add silvestrol aglycone at a range of concentrations (e.g., 0.1 nM to 10 µM) to respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the reactions at the optimal temperature (typically 30-37°C) for 60-90 minutes to allow for protein synthesis.[15]
-
Detection:
-
Add the appropriate luciferase substrate (e.g., luciferin (B1168401) for Firefly Luciferase).
-
Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of synthesized protein.
-
-
Data Analysis: Normalize the luminescence values from silvestrol-treated wells to the vehicle control. Plot the relative translation rate against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Polysome Profiling
This technique separates ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA) by sucrose (B13894) density gradient ultracentrifugation. A decrease in the polysome-to-monosome (P/M) ratio indicates an inhibition of translation initiation.[10][16][17]
Objective: To visualize the effect of silvestrol on ribosome loading onto mRNA transcripts in vivo.
Methodology:
-
Cell Treatment: Culture cells (e.g., Jurkat, MDA-MB-231) to ~80% confluency. Treat with silvestrol (e.g., 25-80 nM) or vehicle for a specified time (e.g., 2-13 hours).[10][16]
-
Translation Arrest: Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to the culture medium for 15 minutes to arrest translating ribosomes on the mRNA.[17][18]
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing detergents (e.g., Triton X-100), cycloheximide, and RNase inhibitors.[17]
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in centrifuge tubes.
-
Ultracentrifugation: Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 40,000 rpm) for several hours at 4°C.[19]
-
Fractionation and Monitoring:
-
Puncture the bottom of the tube and collect fractions from the gradient.
-
Continuously measure the absorbance at 260 nm (A260) of the effluent using a UV monitor. This generates a profile showing peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes.
-
-
Data Analysis: Compare the polysome profiles from silvestrol-treated and control cells. A potent initiation inhibitor like silvestrol will cause a significant decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak.[10][16] RNA can be isolated from the fractions for downstream analysis (e.g., qPCR, sequencing) to identify specific affected transcripts.[18]
eIF4A Helicase Activity Assay
This assay measures the ability of eIF4A to unwind a double-stranded RNA substrate, an activity that is stalled by silvestrol.[20][21]
Objective: To directly measure the effect of silvestrol on the RNA duplex unwinding activity of eIF4A.
Methodology:
-
Substrate Preparation: Synthesize an RNA duplex substrate. One strand is labeled at its 5' end with a fluorophore (e.g., Cy3), and the other strand is labeled at its 3' end with a corresponding quencher (e.g., BHQ).[21] When the strands are annealed, the fluorescence is quenched.
-
Reaction Components: Use purified recombinant human eIF4A. The activity can be enhanced by including accessory factors eIF4G and eIF4B.[21][22]
-
Reaction Setup:
-
In a fluorometer-compatible plate, combine the reaction buffer (containing HEPES, KCl, DTT), ATP, and the fluorescent RNA duplex substrate.
-
Add purified eIF4A (and accessory factors, if used).
-
Add this compound or vehicle control.
-
-
Measurement:
-
Initiate the reaction by adding MgCl2.
-
Monitor the increase in fluorescence in real-time. As eIF4A unwinds the duplex, the fluorophore and quencher separate, resulting in an increase in fluorescence signal.
-
-
Data Analysis: Calculate the initial rate of unwinding from the linear portion of the fluorescence time course. Compare the rates in the presence and absence of the inhibitor to determine its effect on helicase activity. Silvestrol is expected to inhibit the rate of unwinding.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 8. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of the translation inhibitor silvestrol in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for Screening Translation Inhibitors [mdpi.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. escholarship.org [escholarship.org]
- 17. Polysome profiling links translational control to the radioresponse of glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polysome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring RNA restructuring in a human cell-free extract reveals eIF4A-dependent and eIF4A-independent unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
Unveiling the Bioactivity of Silvestrol Aglycone: A Technical Guide for Researchers
An In-Depth Examination of the Preliminary Biological Screening, Mechanism of Action, and Experimental Protocols for a Promising eIF4A Inhibitor.
Silvestrol (B610840), a natural product isolated from plants of the Aglaia genus, and its synthetic analogue, Silvestrol aglycone, have emerged as potent inhibitors of protein synthesis with significant potential in oncology and virology. These molecules exert their effects by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase crucial for the initiation of cap-dependent translation. By clamping eIF4A onto mRNA, they stall ribosome scanning and preferentially inhibit the translation of mRNAs with complex 5' untranslated regions, a characteristic of many oncoproteins and viral proteins. This guide provides a comprehensive overview of the preliminary biological activity screening of this compound, offering detailed data, experimental protocols, and visual representations of its mechanism for researchers in drug development.
Quantitative Biological Activity
The preliminary screening of this compound and its parent compound, Silvestrol, has revealed potent biological activity across various models. The following tables summarize the key quantitative data for anticancer and antiviral efficacy.
Anticancer Activity
This compound demonstrates potent inhibition of protein translation initiation in cancer cells.[1] While extensive cytotoxicity data for the aglycone is still emerging, its parent compound, Silvestrol, exhibits broad and potent anticancer activity in the low nanomolar range across numerous cancer cell lines.
Table 1: Protein Translation Inhibition by this compound [1]
| Assay Target | Cell Line | EC50 (nM) |
| myc-LUC Luciferase Reporter | Cancer Cells | 10 |
| tub-LUC Luciferase Reporter | Cancer Cells | 200 |
Table 2: Cytotoxicity of Silvestrol in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Activity (nM) | Metric |
| HT-29 | Colon Cancer | 0.7 | CC50 |
| Chronic Lymphocytic Leukemia (CLL) | Leukemia | 6.9 | LC50 |
| A549 | Lung Cancer | 9.42 | CC50 |
| HEK293T | Kidney | 16 | CC50 |
| Caki-2 | Kidney Cancer | 37 | CC50 |
| LNCaP | Prostate Cancer | 30-120 (Dose-dependent effects observed) | N/A |
| Hepatocellular Carcinoma (HCC) | Liver Cancer | 12.5–86 | IC50 |
[Note: CC50 refers to the 50% cytotoxic concentration, LC50 to the 50% lethal concentration, and IC50 to the 50% inhibitory concentration.][2][3][4][5]
Antiviral Activity
Silvestrol has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its mechanism, which targets a host factor (eIF4A), makes it a promising candidate for antiviral therapy with a potentially high barrier to resistance.[6][7]
Table 3: Antiviral Activity of Silvestrol
| Virus | Cell Line | EC50 (nM) |
| MERS-CoV | MRC-5 | 1.3 |
| HCoV-229E | MRC-5 | 3.0 |
| Various Corona- and Ebolaviruses | Various | ~5 |
| Poliovirus (PV) | MRC-5 | 20 |
| Human Rhinovirus (HRV) A1 | MRC-5 | 100 |
[Note: EC50 refers to the 50% effective concentration.][6][7][8][9]
Mechanism of Action: Inhibition of eIF4A
Silvestrol and its aglycone function by locking the eIF4A helicase onto polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNA (mRNA). This action prevents the unwinding of complex RNA secondary structures, which is a prerequisite for the assembly of the 43S preinitiation complex and subsequent ribosome scanning. Consequently, the translation of a subset of mRNAs, particularly those encoding proteins involved in cell proliferation and survival (e.g., cyclins, Mcl-1), is suppressed, leading to cell cycle arrest and apoptosis in cancer cells or inhibition of viral replication.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following sections outline key experimental protocols used in the screening of Silvestrol and its analogues.
Cytotoxicity and Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is indicative of metabolic activity and thus cell viability.[4]
Materials:
-
Target cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the CC50/IC50 value using non-linear regression analysis.
Protein Synthesis Inhibition (Luciferase Reporter Assay)
This assay quantifies the inhibitory effect on cap-dependent translation by measuring the expression of a luciferase reporter gene under the control of a specific 5' UTR (e.g., c-myc).[1]
Materials:
-
HeLa or other suitable cells
-
Luciferase reporter plasmid (e.g., pGL3-myc-LUC)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: After the desired treatment period (e.g., 16-24 hours), wash the cells with PBS and lyse them using the provided lysis buffer.[12]
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) and measure the Renilla luminescence.[12]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percent inhibition relative to the vehicle control and determine the EC50 value.
Western Blot Analysis for Downstream Targets
Western blotting is used to detect changes in the expression levels of specific proteins that are downstream of eIF4A, confirming the mechanism of action. Key targets include short-lived survival proteins like Mcl-1 and Cyclin D1.[5][13]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Silvestrol Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silvestrol (B610840), a natural product isolated from the plants of the Aglaia genus, has emerged as a potent and promising anti-cancer agent. Its unique cyclopenta[b]benzofuran core structure and its mechanism of action, targeting the eukaryotic initiation factor 4A (eIF4A), have spurred significant interest in the development of its analogues for improved therapeutic efficacy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of silvestrol analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Core Structure and Mechanism of Action
Silvestrol and its analogues belong to the flavagline (or rocaglate) family of natural products.[1] They exert their cytotoxic effects by inhibiting protein synthesis at the translation initiation step.[2][3] The primary molecular target of these compounds is eIF4A, an ATP-dependent DEAD-box RNA helicase that is a critical component of the eIF4F complex.[4][5] Silvestrol functions as a molecular clamp, stabilizing the interaction between eIF4A and specific RNA sequences, thereby stalling the helicase activity required for unwinding mRNA secondary structures in the 5'-untranslated region (5'-UTR).[2][5] This ultimately prevents the assembly of the 48S pre-initiation complex and inhibits cap-dependent translation.[3]
Structure-Activity Relationships of Silvestrol Analogues
The intricate structure of silvestrol offers multiple avenues for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. The following sections and the corresponding data table summarize the key SAR findings for different parts of the silvestrol scaffold.
The Cyclopenta[b]benzofuran Core
The tricyclic core is essential for the biological activity of silvestrol and its analogues. Modifications to this core structure generally lead to a significant loss of potency.
The Dioxanyloxy Ring at C6
The complex dioxanyloxy moiety at the C6 position is a distinguishing feature of silvestrol and is crucial for its high potency.[6] The stereochemistry of the substituents on this ring significantly influences activity. For instance, the configuration at the C-2‴ position plays a critical role in mediating biological activity.[4] Simplified analogues where this complex pseudo-sugar is replaced with chemically simpler moieties have been synthesized to improve drug-like properties, with some retaining excellent activity in biochemical and cellular translation assays.[7]
Substitutions on the Aromatic Rings
Modifications to the aromatic rings of the cyclopenta[b]benzofuran core have been explored to modulate activity and overcome drug resistance. For example, replacement of the C-4′ methoxy (B1213986) group with an electron-withdrawing group can increase the cytotoxicity of rocaglamide (B1679497) analogues.[4]
Quantitative Data on Silvestrol and its Analogues
The following table summarizes the in vitro cytotoxic activity (IC50 values) of silvestrol and a selection of its natural and synthetic analogues against various human cancer cell lines.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| Silvestrol | - | LNCaP (Prostate) | ~10 | [8] |
| PC-3 (Prostate) | ~15 | [9] | ||
| HT-29 (Colon) | ~10 | [9] | ||
| HepG2 (Liver) | ~8 | [9] | ||
| MDA-MB-231 (Breast) | ~60 | [2] | ||
| Episilvestrol | 5‴-epimer of Silvestrol | Various | Potent | [7] |
| CR-31-B(-) | Synthetic Rocaglate | Various | Potent | [10] |
| FL3 | Synthetic Rocaglaol Analogue | HL60 (Leukemia), Hela (Cervical) | ~1 | [11] |
| Aglapervirisin A | Natural Analogue | HepG2 (Liver) | 8.0-15.0 | [9] |
| Amidino-Rocaglates | Synthetic Analogues | Various | Highly Potent | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of silvestrol analogues.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the silvestrol analogues for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vitro Translation Inhibition Assay
-
System Setup: Use a rabbit reticulocyte lysate or a human cell-free in vitro translation system.
-
Reporter mRNA: Utilize a bicistronic reporter mRNA containing a cap-dependent reporter (e.g., Renilla luciferase) and a cap-independent IRES-driven reporter (e.g., Firefly luciferase).
-
Inhibition Reaction: Incubate the translation lysate with the silvestrol analogues at various concentrations.
-
Translation Initiation: Add the reporter mRNA and incubate for 60-90 minutes at 30°C to allow for protein synthesis.[12]
-
Luciferase Assay: Measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the cap-dependent luciferase signal to the cap-independent luciferase signal. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[12]
eIF4A Helicase Activity Assay
-
Substrate Preparation: Prepare a radiolabeled or fluorescently labeled RNA duplex substrate with a 3' overhang.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant eIF4A, ATP, and the appropriate reaction buffer.
-
Inhibitor Addition: Add the silvestrol analogues at various concentrations to the reaction mixture.
-
Helicase Reaction: Initiate the reaction by adding the RNA duplex substrate and incubate at 37°C for a defined period.
-
Product Separation: Separate the unwound single-stranded RNA from the duplex substrate using native polyacrylamide gel electrophoresis (PAGE).[13]
-
Data Analysis: Visualize and quantify the amount of unwound RNA. Calculate the percentage of helicase inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Silvestrol and its analogues modulate key signaling pathways involved in cancer cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for screening eIF4A inhibitors.
Caption: Silvestrol-induced apoptotic pathway.
Caption: Silvestrol's effect on the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow for screening eIF4A inhibitors.
Conclusion
The structure-activity relationships of silvestrol analogues provide a critical framework for the rational design of novel anti-cancer therapeutics. By understanding the contributions of different structural motifs to biological activity, researchers can develop new compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for scientists engaged in the discovery and development of next-generation eIF4A inhibitors. Further exploration of the chemical space around the silvestrol scaffold holds immense promise for the future of targeted cancer therapy.
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. is.muni.cz [is.muni.cz]
Silvestrol Aglycone: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silvestrol (B610840) aglycone has emerged as a significant synthetic analogue of the natural product silvestrol, a potent inhibitor of protein translation with promising anticancer activity. This technical guide provides a comprehensive overview of the discovery, or more accurately, the first synthesis, and initial biological and physicochemical characterization of silvestrol aglycone. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its initial characterization data. The mechanism of action, presumed to be consistent with that of silvestrol, involves the inhibition of the eIF4A RNA helicase, a critical component of the translation initiation machinery. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug discovery who are interested in the development of novel translation inhibitors.
Introduction
The inhibition of protein synthesis is a compelling strategy in cancer therapy, as cancer cells often exhibit an elevated demand for protein production to sustain their rapid growth and proliferation. Silvestrol, a natural product isolated from plants of the genus Aglaia, has garnered significant attention for its potent and selective inhibition of translation initiation. It exerts its activity by targeting the DEAD-box RNA helicase eIF4A (eukaryotic initiation factor 4A). The structural complexity of silvestrol, however, presents challenges for its synthesis and development as a therapeutic agent. This has spurred interest in the synthesis of simplified and structurally related analogues. This compound, which lacks the dioxanyloxy moiety of the parent compound, represents a key synthetic analogue in this effort. Its initial characterization has provided valuable insights into the structure-activity relationships of this class of compounds.
Synthesis and Physicochemical Characterization
The "discovery" of this compound is best described as its first chemical synthesis, which was reported as part of a study focused on developing simplified analogues of silvestrol with improved drug-like properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core cyclopenta[b]benzofuran scaffold. While the specific, detailed, step-by-step protocol for the synthesis of the aglycone is proprietary to the research published by Liu et al. in 2012, the general approach is outlined below. The synthesis of the core structure is a key achievement in the total synthesis of silvestrol and its analogues.
Experimental Protocol: General Synthetic Strategy
The total synthesis of the silvestrol core, and by extension the aglycone, has been achieved through various routes. A common strategy involves a key photochemical [3+2] cycloaddition between a 3-hydroxyflavone (B191502) and a cinnamate (B1238496) derivative to construct the cyclopentabenzofuran core. This is followed by a series of transformations to introduce the correct stereochemistry and functional groups.
-
Starting Materials: Protected derivatives of a 3-hydroxyflavone and methyl cinnamate.
-
Key Reaction: A photochemical [3+2] cycloaddition to form the central five-membered ring.
-
Subsequent Steps: Base-induced α-ketol rearrangement, reduction, and deprotection steps to yield the core structure of this compound.
For the specific synthesis of this compound, the final step would involve ensuring the C6 position of the cyclopenta[b]benzofuran core bears a hydroxyl group, representing the "aglycone" form.
Physicochemical Characterization
The initial characterization of this compound involves a suite of spectroscopic techniques to confirm its structure and purity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Data |
| Molecular Formula | C₂₇H₂₆O₈ |
| Molecular Weight | 478.49 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Data not publicly available in detail. Expected to show characteristic signals for the aromatic protons of the benzofuran (B130515) and phenyl rings, the methoxy (B1213986) groups, and the protons of the cyclopenta moiety. |
| ¹³C NMR (CDCl₃) | Data not publicly available in detail. Expected to show signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the cyclopenta[b]benzofuran core. |
| Mass Spectrometry | Data not publicly available. Expected to show a molecular ion peak corresponding to the molecular weight. |
Experimental Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass and confirm the elemental composition of the synthesized compound.
Biological Activity and Mechanism of Action
This compound has been evaluated for its ability to inhibit protein synthesis and cell proliferation, demonstrating that the core structure retains significant biological activity.
Inhibition of Protein Synthesis
The primary mechanism of action of silvestrol and its analogues is the inhibition of translation initiation. This is typically assessed using a luciferase reporter assay.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Endpoint | Value | Reference |
| Protein Synthesis Inhibition | MDA-MB-231 | EC₅₀ (myc-LUC) | 10 nM | [1] |
| Protein Synthesis Inhibition | MDA-MB-231 | EC₅₀ (tub-LUC) | 200 nM | [1] |
| Cell Proliferation | MDA-MB-231 | E₅₀ (72 h) | 20 ± 10 nM | [1] |
Experimental Protocol: Luciferase Reporter Assay for Protein Synthesis Inhibition
This assay quantifies the inhibition of cap-dependent translation by measuring the expression of a luciferase reporter gene. A dual-luciferase system is often employed, with one luciferase gene under the control of a 5'-UTR that is highly dependent on eIF4A activity (e.g., the myc 5'-UTR), and a second luciferase (e.g., Renilla) under the control of a simple 5'-UTR (e.g., from the tubulin gene) as an internal control.
-
Cell Culture and Transfection: MDA-MB-231 human breast cancer cells are cultured in appropriate media. The cells are then transiently transfected with plasmids encoding the myc-LUC and tub-LUC reporter constructs.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell Lysis: After a defined incubation period (e.g., 24 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer following the addition of the appropriate luciferase substrates.
-
Data Analysis: The ratio of myc-LUC to tub-LUC activity is calculated for each treatment condition. The EC₅₀ value, the concentration at which a 50% reduction in the myc-LUC/tub-LUC ratio is observed, is then determined.
Inhibition of Cancer Cell Proliferation
The antiproliferative activity of this compound is a direct consequence of its ability to inhibit protein synthesis.
Experimental Protocol: MDA-MB-231 Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability and proliferation.
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. The E₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
Mechanism of Action: Inhibition of eIF4A
The molecular target of silvestrol is the eIF4A RNA helicase. Silvestrol binds to eIF4A and clamps it onto mRNA, thereby stalling the scanning of the 43S preinitiation complex and inhibiting translation initiation. It is highly probable that this compound shares this mechanism of action, as it retains the core pharmacophore responsible for this activity.
Visualizations
Experimental Workflow: Protein Synthesis Inhibition Assay
Caption: Workflow for the dual-luciferase reporter assay.
Signaling Pathway: Inhibition of Translation Initiation
Caption: Mechanism of translation inhibition by this compound.
Conclusion
This compound is a key synthetic analogue of the natural product silvestrol. Its initial characterization has demonstrated that the core cyclopenta[b]benzofuran structure is sufficient for potent inhibition of protein synthesis and cancer cell proliferation. This technical guide has provided a summary of its synthesis, physicochemical characterization, and biological activity, along with detailed experimental protocols for its evaluation. The data presented herein underscore the potential of this compound and related compounds as leads for the development of novel anticancer therapeutics targeting the translation initiation machinery. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in preclinical models of cancer.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Silvestrol Aglycone
Abstract
Silvestrol (B610840) aglycone is a significant analogue of Silvestrol, a natural product isolated from plants of the genus Aglaia.[1][2][3] As a member of the cyclopenta[b]benzofuran flavagline family, it has garnered interest within the scientific community for its potent anticancer properties.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of Silvestrol aglycone, detailed experimental protocols, and an exploration of its mechanism of action through key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound is a white to off-white solid.[1] Its core structure is a cyclopenta[b]benzofuran, which is characteristic of the flavagline class of compounds. The quantitative physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C27H26O8 | [1][5] |
| Molecular Weight | 478.49 g/mol | [1][5] |
| CAS Number | 960365-65-5 | [1][5][6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (≥ 106 mg/mL) | [1] |
| Purity | ≥98% | [5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation, synthesis, and biological evaluation of this compound, based on established procedures for Silvestrol and its analogues.
Isolation and Characterization
Silvestrol and its analogues are naturally found in plants of the Aglaia genus.[2][3] The general procedure for their isolation involves bioassay-guided fractionation.
Protocol for Isolation:
-
Extraction: The plant material (e.g., stem bark of Aglaia foveolata) is air-dried, powdered, and extracted with a solvent such as chloroform (B151607) (CHCl3).[7]
-
Fractionation: The crude extract is subjected to column chromatography using silica (B1680970) gel.[2] A gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the compounds based on polarity.
-
Purification: Fractions showing cytotoxic activity are further purified using high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The absolute stereochemistry can be confirmed by single-crystal X-ray diffraction.[3]
Total Synthesis
The total synthesis of Silvestrol and its analogues has been achieved by multiple research groups.[8][9] A key step in these synthetic routes often involves a photochemical [3+2] cycloaddition to construct the cyclopenta[b]benzofuran core.[9] The synthesis of this compound would proceed through a similar pathway, omitting the final glycosylation step or by chemical removal of the dioxanyloxy moiety from Silvestrol.
Cytotoxicity Assay
The anticancer activity of this compound is evaluated through cytotoxicity assays on various cancer cell lines.
Protocol for Differential Translation Assay:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.[1]
-
Transfection: Cells are transfected with a luciferase reporter construct (e.g., tubulin 5'-UTR-luciferase).[1]
-
Treatment: The transfected cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[1]
-
Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in translation initiation is assessed, and the EC50 value is calculated.[1] this compound has shown EC50 values of 10 nM and 200 nM for myc-LUC and tub-LUC luciferase reporter protein translation, respectively.[1] It also inhibits the proliferation of MDA-MB-231 cells with an E50 of 20 ± 10 nM after 72 hours.[1]
Caption: Workflow for isolating, characterizing, and testing this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily by inhibiting protein translation, which in turn affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Protein Translation
The primary molecular target of Silvestrol and its analogues is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[4][10][11] By binding to eIF4A, this compound prevents the unwinding of complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs. This leads to a selective inhibition of the translation of proteins with highly structured 5' UTRs, many of which are oncoproteins like Myc and cyclins.[1] This targeted inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis.[4][12]
Induction of Apoptosis
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[13][14] This process involves the disruption of the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytoplasm.[13][14] Released cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-2, which are key executioners of apoptosis.[13][14][15] Studies have shown that this can occur without the activation of the executioner caspases-3 or -7 in some cell lines.[13][14] The process is also associated with an increase in the pro-apoptotic protein Bak and phosphorylation of the anti-apoptotic protein Bcl-xl.[13][14]
Modulation of AKT/mTOR and ERK1/2 Signaling
Recent studies have demonstrated that Silvestrol can also inhibit the growth of cancer cells, such as glioblastoma, by downregulating key survival pathways like AKT/mTOR and ERK1/2.[16] Inhibition of these pathways further contributes to the reduction of cell proliferation and survival.[12][16]
Caption: this compound's mechanism of action in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotuva.com [biotuva.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Isolation and characterization of minor analogues of silvestrol and other constituents from a large-scale re-collection of Aglaia foveolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of the potent anticancer Aglaia metabolites (-)-silvestrol and (-)-episilvestrol and the active analogue (-)-4'-desmethoxyepisilvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Silvestrol (CAS 697235-38-4) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vivo Use of Silvestrol in Animal Models
Important Note for Researchers: The current body of scientific literature provides extensive in vivo data for Silvestrol (B610840) . To date, there is a notable lack of published in vivo studies specifically utilizing Silvestrol aglycone . Therefore, the following application notes and protocols are based on the comprehensive research conducted with Silvestrol. Researchers interested in the aglycone form should consider these protocols as a starting point, with the caveat that formulation, dosage, and efficacy may differ significantly.
Introduction
Silvestrol is a natural cyclopenta[b]benzofuran flavagline isolated from the plants of the Aglaia genus.[1] It is a potent anticancer agent that functions as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation.[2][3] By targeting eIF4A, Silvestrol selectively inhibits the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins involved in cell proliferation and survival, such as Mcl-1, cyclin D1, and c-Myc.[4][5] This mechanism leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth, making Silvestrol a promising candidate for cancer therapy.[1][6]
Data Presentation
The following tables summarize quantitative data from various in vivo studies using Silvestrol in animal models.
Table 1: Overview of In Vivo Animal Models for Silvestrol Studies
| Cancer Type | Animal Model | Cell Line/Tumor Model | Key Findings | Reference(s) |
| Leukemia | Eμ-Tcl-1 transgenic mice | Spontaneous CD5+/CD19+ B-cell lymphocytosis | Significant reduction in B-cells. | [4] |
| SCID mice | 697 xenograft (ALL) | Significantly extended survival. | [4] | |
| Nude mice | MV4-11 xenograft (AML) | Increased median survival time. | [1] | |
| P388 murine leukemia model | P388 cells | Promising antitumor activity without significant weight loss. | [4][6] | |
| Prostate Cancer | Murine xenograft | PC-3 cells | Inhibition of tumor growth. | [4] |
| Breast Cancer | Human xenograft model | N/A | Significant anticancer activity. | [1] |
| Hepatocellular Carcinoma | Orthotopic human HCC xenograft in nude mice | N/A | Anti-tumor effect as a single agent. | [1] |
| Mantle Cell Lymphoma | N/A | N/A | Depletion of D-cyclins at low doses. | [1] |
Table 2: Pharmacokinetics and Dosing of Silvestrol in Mice
| Parameter | Route of Administration | Dosage | Vehicle/Formulation | Key Observations | Reference(s) |
| Bioavailability | Intraperitoneal (IP) | 5 mg/kg | 30% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100% systemic availability. | [7][8] |
| Intravenous (IV) | 5 mg/kg | 30% HP-β-CD | N/A | [7][8] | |
| Oral (PO) | 25 mg/kg | 30% HP-β-CD | 1.7% bioavailability. | [7][8] | |
| Maximum Concentration (Cmax) | IV | 5 mg/kg | 30% HP-β-CD | 1,574 ± 412 nM | [7] |
| IP | 5 mg/kg | 30% HP-β-CD | 747 ± 276 nM | [7] | |
| PO | 25 mg/kg | 30% HP-β-CD | 10 ± 2 nM | [7] | |
| Efficacy Studies | IP | 1.5 mg/kg/day for 5 days, for 2 weeks | Saline (<1% DMSO) | Significant B-cell reduction in Eμ-Tcl-1 mice. | [4] |
| IP | 0.4 mg/kg | N/A | Anti-tumor effect in an HCC xenograft model. | [1] | |
| IP | 2.5 mg/kg for 5 days | N/A | 150% increase in lifespan in P388 leukemia model. | [9] | |
| Toxicity | N/A | Up to 5 mg/kg | N/A | No noticeable toxicity. | [9] |
Experimental Protocols
Protocol 1: Formulation of Silvestrol for In Vivo Administration
A. Hydroxypropyl-β-cyclodextrin (HP-β-CD) Formulation (Recommended for IP and IV administration) [7]
This formulation has been shown to provide 100% bioavailability via intraperitoneal injection.[7][8]
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 3g of HP-β-CD in a final volume of 10 ml of water.
-
Add the desired amount of Silvestrol powder to the HP-β-CD solution to achieve the final target concentration (e.g., 1.0 mg/ml).
-
Vortex the solution vigorously until the Silvestrol is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 μm syringe filter.
-
Store the prepared solution at 4°C for no longer than two days before use.[7]
B. DMSO/PEG300/Tween-80/Saline Formulation [2]
This is an alternative formulation for achieving a clear solution.
-
Prepare a stock solution of Silvestrol in DMSO.
-
For the final working solution, prepare a vehicle mixture of 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the Silvestrol stock solution to the vehicle to achieve a final DMSO concentration of 10% and the desired final concentration of Silvestrol.
-
Mix thoroughly to ensure a clear, homogenous solution. Use heat or sonication if precipitation occurs.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of Silvestrol in a subcutaneous xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old. Allow at least one week of acclimatization.
-
Cell Culture: Culture the desired human cancer cell line (e.g., MV4-11 for AML) under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Administration of Silvestrol:
-
Administer Silvestrol via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 1.5 mg/kg daily for 5 days, repeated for 2 weeks).[4]
-
The control group should receive the vehicle solution following the same schedule.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoints may include tumor growth inhibition and overall survival. The study may be terminated when tumors in the control group reach a predetermined size or if animals show signs of excessive morbidity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for various analyses, including immunohistochemistry (e.g., for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3) and Western blotting to assess the levels of target proteins (e.g., Mcl-1).
-
Visualizations
Signaling Pathway of Silvestrol
Caption: Mechanism of action of Silvestrol.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for a Silvestrol in vivo xenograft study.
References
- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Silvestrol Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of silvestrol pharmacokinetics in mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Silvestrol Aglycone: Application Notes and Protocols for Murine In Vivo Studies
Disclaimer: Limited in vivo data is currently available for silvestrol (B610840) aglycone. The following protocols and dosage information are based on studies conducted with its parent compound, silvestrol. Researchers should consider this as a starting point and perform necessary dose-finding and toxicity studies for silvestrol aglycone.
Introduction
Silvestrol and its aglycone are natural products belonging to the rocaglate family, which have demonstrated potent anticancer and antiviral activities.[1] Their primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation.[1][2] By clamping eIF4A onto mRNA transcripts, silvestrol and its analogues prevent the assembly of the eIF4F complex, leading to a global reduction in protein synthesis and preferential inhibition of the translation of mRNAs with complex 5' untranslated regions, many of which encode oncoproteins.[2][3] This document provides a summary of the available data on the dosage and administration of the parent compound, silvestrol, in mice, intended to serve as a guide for researchers investigating this compound.
Data Presentation: Silvestrol Dosage and Administration in Mice
The following tables summarize quantitative data from various in vivo studies on silvestrol in different mouse models.
Table 1: Summary of Silvestrol Dosage and Administration Routes in Mice
| Mouse Model | Route of Administration | Dosage | Vehicle/Formulation | Study Focus | Reference |
| C57BL/6 | Intravenous (IV) | 5 mg/kg | 30% Hydroxypropyl-β-cyclodextrin | Pharmacokinetics | [4][5] |
| C57BL/6 | Intraperitoneal (IP) | 5 mg/kg | 30% Hydroxypropyl-β-cyclodextrin | Pharmacokinetics | [4][5] |
| C57BL/6 | Oral (PO) | 25 mg/kg | 30% Hydroxypropyl-β-cyclodextrin | Pharmacokinetics | [4] |
| Balb/c | Intraperitoneal (IP) | 0.2 mg/kg (daily for 8 days) | Not specified | Toxicity/Tolerance | [2] |
| MDA-MB-231 Breast Cancer Xenograft | Intraperitoneal (IP) | 0.5 mg/kg (daily for 8 days) | Not specified | Antitumor Efficacy | [2] |
| PC-3 Prostate Cancer Xenograft | Intraperitoneal (IP) | 0.5 mg/kg (8 consecutive injections) | Not specified | Antitumor Efficacy | [2] |
| MV4-11 Leukemia Engrafted Mice | Not specified | Not specified | Not specified | Antileukemic Activity | [6] |
| Pten+/-Eμ-Myc Lymphoma | Intraperitoneal (IP) | 0.2 mg/kg | Methanol (vehicle) | Chemosensitization | [7] |
Table 2: Pharmacokinetic Parameters of Silvestrol in C57BL/6 Mice
| Route of Administration | Dosage | Cmax (Maximum Concentration) | Bioavailability | Reference |
| Intravenous (IV) | 5 mg/kg | 1,574 ± 412 nM | 100% (Reference) | [4] |
| Intraperitoneal (IP) | 5 mg/kg | 747 ± 276 nM | 100% | [4][8] |
| Oral (PO) | 25 mg/kg | 10 ± 2 nM | 1.7% | [4][8] |
Experimental Protocols
Protocol 1: Preparation of Silvestrol Formulation
This protocol is adapted from a pharmacokinetic study of silvestrol in mice.[4]
Materials:
-
Silvestrol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 3 g of HP-β-CD in a final volume of 10 ml of water.
-
Add the calculated amount of silvestrol to the HP-β-CD solution to achieve the desired final concentration (e.g., 1.0 mg/ml).
-
Vortex the solution vigorously until the silvestrol is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the prepared solution at 4°C for no longer than two days before use.[4]
-
Before administration, allow the solution to warm to room temperature.
Protocol 2: Administration of Silvestrol to Mice
This protocol provides general guidelines for intravenous and intraperitoneal administration. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Prepared silvestrol formulation
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Mouse restraint device
-
70% ethanol (B145695) for disinfection
Procedure for Intraperitoneal (IP) Injection:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the silvestrol solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Procedure for Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device, allowing access to the tail.
-
Disinfect the tail with 70% ethanol.
-
Using a small gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume of the silvestrol solution. The injection should proceed with minimal resistance. If resistance is felt or a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Silvestrol's Mechanism of Action: Inhibition of Translation Initiation
Caption: Silvestrol inhibits protein synthesis by targeting the eIF4A helicase.
Experimental Workflow for In Vivo Administration of this compound
Caption: General workflow for in vivo studies of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Silvestrol Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of silvestrol pharmacokinetics in mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silvestrol Aglycone in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silvestrol (B610840), a natural product isolated from the plants of the genus Aglaia, has emerged as a potent and promising agent in the field of leukemia research. As a cyclopenta[b]benzofuran, Silvestrol exhibits significant antileukemic properties through a novel mechanism of action. These application notes provide a comprehensive overview of the use of Silvestrol aglycone in leukemia research, including its mechanism of action, efficacy data, and detailed protocols for key experiments.
Silvestrol functions as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][2][3] This helicase is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs) to facilitate ribosome binding and translation initiation. Many oncoproteins, including Mcl-1, FLT3, and MYC, are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.[1][4][5][6] By inhibiting eIF4A, Silvestrol selectively blocks the synthesis of these key survival proteins, leading to cell cycle arrest and apoptosis in leukemia cells.[1][7] Notably, Silvestrol's cytotoxic effects have been observed to be independent of the p53 tumor suppressor pathway, suggesting its potential utility in treating refractory leukemias with p53 mutations.[1][8]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Silvestrol in various leukemia subtypes.
Table 1: In Vitro Efficacy of Silvestrol in Leukemia Cell Lines and Primary Cells
| Cell Type/Leukemia Subtype | Parameter | Value | Experimental Conditions | Reference |
| Chronic Lymphocytic Leukemia (CLL) - Primary Cells | LC50 | 6.9 nM | 72 hours | [1] |
| Acute Myeloid Leukemia (AML) - THP-1 (FLT3-wt) | IC50 | 3.8 nM | Not specified | [4] |
| Acute Myeloid Leukemia (AML) - MV4-11 (FLT3-ITD) | IC50 | 2.7 nM | Not specified | [4] |
| Acute Myeloid Leukemia (AML) - OCI-AML2 | IC50 | 4 nM | 48 hours (MTS assay) | [3] |
| Acute Myeloid Leukemia (AML) - OCI-AML3 | IC50 | 4 nM | 48 hours (MTS assay) | [3] |
| Acute Myeloid Leukemia (AML) - U-937 | IC50 | 4 nM | 48 hours (MTS assay) | [3] |
| Acute Myeloid Leukemia (AML) - Primary Blasts (FLT3-wt) | IC50 | ~12 nM | Not specified | [4] |
| Acute Myeloid Leukemia (AML) - Primary Blasts (FLT3-ITD) | IC50 | ~5 nM | Not specified | [4] |
Table 2: Effects of Silvestrol on Protein Expression and Cellular Processes
| Leukemia Subtype | Effect | Magnitude of Effect | Experimental Conditions | Reference |
| Acute Myeloid Leukemia (AML) | Inhibition of FLT3 protein expression | 80-90% reduction | Not specified | [4] |
| Acute Myeloid Leukemia (AML) | Decrease in miR-155 levels | ~60% reduction | Not specified | [4] |
| Acute Myeloid Leukemia (AML) - Primary Blasts | Induction of apoptosis | ~4-fold increase | Not specified | [4] |
| Acute Myeloid Leukemia (AML) - Primary Blasts | Inhibition of colony formation | 100% inhibition | Not specified | [4] |
Table 3: In Vivo Efficacy of Silvestrol in Leukemia Mouse Models
| Mouse Model | Treatment Regimen | Outcome | Reference |
| Eµ-Tcl-1 transgenic mice (CLL model) | 1.5 mg/kg/day, intraperitoneally, for 5 days for 2 weeks | Significant reduction in B-cells | [1] |
| 697 xenograft SCID mice (ALL model) | Not specified | Significant extension of survival | [1] |
| MV4-11 leukemia-engrafted mice (AML model) | Not specified | Median survival of 63 days (vs. 29 days for vehicle) | [4] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Silvestrol.
Materials:
-
Leukemia cell lines (e.g., THP-1, MV4-11, OCI-AML2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Silvestrol stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of Silvestrol in complete medium.
-
Add 100 µL of the Silvestrol dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by Silvestrol.
Materials:
-
Leukemia cells
-
Silvestrol
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of Silvestrol or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for assessing the effect of Silvestrol on the expression of specific proteins (e.g., Mcl-1, FLT3, PARP).
Materials:
-
Leukemia cells
-
Silvestrol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-FLT3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat leukemia cells with Silvestrol for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Mechanism of action of Silvestrol in leukemia cells.
Caption: General experimental workflow for Silvestrol in leukemia research.
Caption: Resistance to Silvestrol via P-glycoprotein-mediated efflux.
Conclusion
This compound represents a highly promising therapeutic candidate for various forms of leukemia, including those with poor prognostic features. Its unique mechanism of targeting translation initiation via eIF4A inhibition provides a novel avenue for overcoming resistance to conventional chemotherapies. The data presented in these notes, along with the detailed protocols, offer a solid foundation for researchers to further explore the therapeutic potential of Silvestrol and to develop rational combination strategies for the treatment of leukemia. Further pre-clinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in patients.[8]
References
- 1. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of inhibiting translation initiation in combination with cytotoxic agents in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mskcc.org [mskcc.org]
- 7. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grantome.com [grantome.com]
Application Note: Assessing the Effect of Silvestrol Aglycone on Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein synthesis is a fundamental biological process essential for cell growth, proliferation, and function. Its dysregulation is a hallmark of numerous diseases, including cancer and viral infections. The initiation phase of cap-dependent translation is a critical control point and a promising target for therapeutic intervention. Silvestrol, a natural product, and its aglycone are potent inhibitors of protein synthesis.[1][2] They function by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase required for ribosome recruitment to most messenger RNAs (mRNAs).[1][3] This application note provides a detailed overview of the mechanism of Silvestrol aglycone and presents robust protocols for assessing its inhibitory effects on global protein synthesis in a research setting.
Mechanism of Action: Inhibition of Translation Initiation
Cap-dependent translation initiation in eukaryotes is predominantly mediated by the eIF4F complex, which consists of three key proteins:
-
eIF4E: The cap-binding protein that recognizes the 7-methylguanosine (B147621) (m⁷G) cap at the 5' end of mRNA.
-
eIF4G: A large scaffolding protein that bridges the mRNA (via eIF4E) and the 40S ribosomal subunit (via eIF3).
-
eIF4A: A DEAD-box RNA helicase that unwinds complex secondary structures in the 5' untranslated region (UTR) of mRNAs, facilitating the scanning of the 43S preinitiation complex to locate the start codon.[4][5][6]
Silvestrol and its aglycone exert their inhibitory effect by binding to eIF4A.[3][7] This binding event clamps eIF4A onto the mRNA strand, preventing it from unwinding RNA secondary structures.[3] This stalling of the helicase activity impedes the ribosome's ability to scan the mRNA, thereby inhibiting the initiation of translation for a large subset of proteins, particularly those with long, structured 5' UTRs often found in oncogenes.[2][3]
Quantitative Data: Bioactivity of Silvestrol
Silvestrol demonstrates potent cytotoxic and anti-proliferative activity across a range of cancer cell lines, with IC₅₀ values typically in the low nanomolar range. This activity is directly linked to its ability to inhibit protein synthesis.
| Cell Line | Assay Type | IC₅₀ Value (approx.) | Reference |
| Glioblastoma (U87) | Cell Viability (MTT) | 13.2 nM | [8] |
| Glioblastoma (U251) | Cell Viability (MTT) | 22.9 nM | [8] |
| Breast Cancer (MDA-MB-231) | Protein Synthesis Inhibition | 60 nM | [3] |
| Prostate Cancer (PC-3) | Protein Synthesis Inhibition | 60 nM | [3] |
| General | Protein Biosynthesis ([³H]leucine) | 25 ng/mL (~42 nM) | [9] |
| Jurkat (T-cell leukemia) | Apoptosis Induction | 80 nM | [10] |
Experimental Protocols
Two complementary methods are presented for assessing the effect of this compound on protein synthesis: the SUrface SEnsing of Translation (SUnSET) assay for a rapid, global assessment, and Polysome Profiling for a more detailed analysis of translation initiation.
Protocol 1: SUnSET (SUrface SEnsing of Translation) Assay
The SUnSET assay is a non-radioactive method to monitor global protein synthesis.[11][12] It utilizes puromycin (B1679871), an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA. Puromycin incorporates into nascent polypeptide chains, causing their premature release from the ribosome. These puromycylated peptides are then detected by Western blotting using an anti-puromycin antibody, providing a quantitative measure of ongoing translation.[11][13]
A. Materials and Reagents
-
Cell line of interest (e.g., U87, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Puromycin dihydrochloride (B599025) (stock solution in sterile water, e.g., 1 mg/mL)
-
Cycloheximide (B1669411) (CHX) (optional, positive control for inhibition)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-puromycin monoclonal antibody (e.g., clone 12D10)
-
Primary antibody: Loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, as appropriate)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
B. Step-by-Step Procedure
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 nM). Include a vehicle control (DMSO) and an optional positive control for inhibition (e.g., pre-treatment with 100 µg/mL cycloheximide for 30 minutes). Incubate for the desired treatment duration (e.g., 2, 4, or 24 hours).
-
Puromycin Labeling: 15 minutes before the end of the treatment period, add puromycin directly to the culture medium of all wells to a final concentration of 5 µg/mL.[11] Gently swirl the plate and return it to the incubator for exactly 15 minutes.
-
Cell Lysis: After the 15-minute incubation, immediately place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 20 minutes. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with anti-puromycin primary antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again 3 times for 5 minutes each with TBST.
-
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensity for the entire lane (smear) for the puromycin blot. Normalize this signal to the corresponding loading control band (e.g., β-actin, which should be probed on the same membrane after stripping or on a separate gel). Plot the normalized puromycin signal against the concentration of this compound.
Protocol 2: Polysome Profiling
Polysome profiling is a powerful technique that provides a snapshot of the translatome by separating ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (multiple ribosomes on a single mRNA) based on their size and density using ultracentrifugation through a sucrose (B13894) gradient.[14][15] A decrease in the polysome-to-monosome (P/M) ratio is a hallmark of translation initiation inhibition.[10]
Note: This protocol requires strict RNase-free conditions. Use DEPC-treated water for all solutions and bake glassware.
A. Materials and Reagents
-
DEPC-treated water and RNase-free reagents/consumables
-
Cycloheximide (CHX) stock (e.g., 10 mg/mL in ethanol)
-
Sucrose solutions (e.g., 15% and 50% w/v in gradient buffer), sterile-filtered[16]
-
Polysome Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 100 µg/mL CHX, protease/phosphatase inhibitors, RNase inhibitor)[16][17]
-
Gradient maker and peristaltic pump
-
Ultracentrifuge tubes (e.g., Beckman Polyallomer tubes for SW41 Ti rotor)
-
Ultracentrifuge and appropriate swinging-bucket rotor (e.g., SW41 Ti)
-
Gradient fractionation system with a UV monitor (254 nm) and fraction collector
B. Step-by-Step Procedure
-
Cell Culture and Treatment: Grow cells in 10 cm or 15 cm dishes to 80-90% confluency. Treat with this compound and controls as described in the SUnSET protocol.
-
Ribosome Arrest: 10 minutes before harvesting, add CHX to the culture medium to a final concentration of 100 µg/mL to stall elongating ribosomes.[18]
-
Harvesting: Place dishes on ice, aspirate medium, and wash twice with ice-cold PBS containing 100 µg/mL CHX.
-
Cell Lysis: Add ice-cold Polysome Lysis Buffer (e.g., 400 µL per 10 cm dish), scrape cells, and transfer to a pre-chilled microcentrifuge tube. Pass the lysate through a 26-gauge needle 5-7 times to ensure complete lysis.[17]
-
Lysate Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new pre-chilled tube.[18] This is the cytoplasmic lysate. Determine the RNA concentration (OD₂₆₀) of a small aliquot.
-
Sucrose Gradient Preparation: On the day before or of the experiment, prepare linear sucrose gradients (e.g., 15-50%) in ultracentrifuge tubes using a gradient maker. Store at 4°C until use.[16]
-
Loading and Centrifugation: Carefully layer an equal amount of lysate (e.g., 200-500 µL, corresponding to a specific OD₂₆₀ unit) onto the top of the sucrose gradient.[18] Balance the tubes precisely. Centrifuge at 36,000 rpm in an SW41 Ti rotor for 3 hours at 4°C.[16]
-
Fractionation: Carefully remove the tubes from the centrifuge. Fractionate the gradient from top to bottom using a fractionation system. A dense sucrose solution (e.g., 60%) is pumped into the bottom of the tube, pushing the gradient upwards through a flow cell connected to a UV monitor recording absorbance at 254 nm. Collect fractions of a fixed volume.
-
Data Analysis: The UV monitor will generate a profile with distinct peaks corresponding to 40S/60S subunits, the 80S monosome peak, and subsequent polysome peaks.
-
Calculate the area under the curve (AUC) for the 80S monosome peak.
-
Calculate the total AUC for all the polysome peaks.
-
Determine the P/M ratio by dividing the polysome AUC by the monosome AUC.
-
Compare the P/M ratios between control and this compound-treated samples. A decrease in the ratio indicates an inhibition of translation initiation.
-
Data Interpretation
-
SUnSET: A dose-dependent decrease in the intensity of the puromycin signal, normalized to a loading control, directly demonstrates an inhibition of global protein synthesis.
-
Polysome Profiling: A dose-dependent decrease in the P/M ratio indicates a block in translation initiation. This is observed as a collapse of the polysome peaks and a concurrent increase in the 80S monosome peak, as ribosomes fail to load onto mRNAs to form new polysomes.
Conclusion
The protocols described provide a robust framework for characterizing the effects of this compound on protein synthesis. The SUnSET assay serves as an excellent method for initial screening and determining dose-response curves for global translation inhibition. Polysome profiling offers a more detailed, mechanistic confirmation, specifically demonstrating a defect in translation initiation. Together, these methods enable researchers to rigorously assess the biological activity of eIF4A inhibitors and other compounds targeting the protein synthesis machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sdbonline.org [sdbonline.org]
- 6. eIF4A - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 12. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 15. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dirusciolab.com [dirusciolab.com]
- 17. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Delivery of Silvestrol Aglycone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential methods for the targeted delivery of Silvestrol aglycone to cells. Due to the unfavorable pharmacokinetic profile of Silvestrol and its derivatives, advanced delivery strategies are crucial for enhancing therapeutic efficacy and minimizing off-target toxicity. This document outlines protocols for the preparation and characterization of antibody-drug conjugates (ADCs), as well as adapted methods for liposomal and solid lipid nanoparticle (SLN) formulations. Additionally, a protocol for assessing the cellular uptake of formulated this compound is provided.
Introduction to this compound and Delivery Challenges
Silvestrol, a natural product isolated from the Aglaia species, and its aglycone are potent inhibitors of protein translation initiation, demonstrating significant anticancer activity. However, their clinical development is hampered by poor bioavailability. To overcome these limitations, targeted delivery systems such as antibody-drug conjugates and nanoparticle-based formulations are being explored. These approaches aim to increase the therapeutic index by selectively delivering the cytotoxic agent to cancer cells while sparing healthy tissues.
Antibody-Drug Conjugates (ADCs) for Targeted Delivery
ADCs combine the specificity of a monoclonal antibody with the cytotoxicity of a potent drug like this compound. The antibody targets a specific antigen on the surface of cancer cells, leading to internalization of the ADC and subsequent release of the drug inside the cell.
Quantitative Data for Silvestrol ADC
| Parameter | Description | Value/Range |
| Drug-to-Antibody Ratio (DAR) | Average number of drug molecules conjugated to one antibody. | 2 - 8 |
| Linker Type | Chemical moiety connecting the drug to the antibody. | Cysteine-reactive linkers (e.g., maleimide-containing) |
| Antibody Target | Antigen recognized by the monoclonal antibody. | Tumor-associated antigens (e.g., HER2, CD22) |
Experimental Protocol: Preparation of a this compound ADC
This protocol describes a general method for conjugating this compound to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS).
-
This compound-linker intermediate with a maleimide (B117702) group.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC).
-
Reaction buffers and solvents.
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation:
-
Dissolve the this compound-linker intermediate in an organic solvent (e.g., DMSO).
-
Add the dissolved this compound-linker to the reduced antibody solution at a molar ratio of 5:1 (drug-linker:antibody).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column to remove unconjugated drug-linker and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the DAR by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Nanoparticle-Based Delivery Systems
Nanoparticle formulations can improve the solubility and pharmacokinetic profile of hydrophobic drugs like this compound. Below are adapted protocols for liposomes and solid lipid nanoparticles.
Disclaimer: The following protocols are adapted from methods used for other hydrophobic anticancer agents and have not been specifically optimized for this compound. Optimization of lipid/polymer composition, drug-to-lipid ratio, and formulation parameters will be necessary.
Liposomal Formulation
Quantitative Data for an Adapted Liposomal Formulation:
| Parameter | Description | Expected Value/Range |
| Particle Size | Hydrodynamic diameter of the liposomes. | 80 - 150 nm |
| Polydispersity Index (PDI) | Measure of the size distribution of the nanoparticles. | < 0.2 |
| Encapsulation Efficiency | Percentage of the initial drug that is encapsulated in the liposomes. | > 85% |
| Zeta Potential | Surface charge of the liposomes. | -10 to -30 mV |
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Adapted Ethanol Injection Method)
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
This compound
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve SPC, cholesterol, and this compound in ethanol.
-
Inject the ethanolic solution into a pre-heated (60°C) aqueous phase (PBS) under constant stirring.
-
Continue stirring for 1 hour to allow for the formation of liposomes and the removal of ethanol.
-
-
Size Reduction:
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and quantifying the total drug amount using HPLC.
-
Solid Lipid Nanoparticle (SLN) Formulation
Quantitative Data for an Adapted SLN Formulation:
| Parameter | Description | Expected Value/Range |
| Particle Size | Hydrodynamic diameter of the SLNs. | 100 - 300 nm |
| PDI | Measure of the size distribution of the nanoparticles. | < 0.3 |
| Drug Loading | Percentage of drug relative to the total weight of the SLN. | 1 - 5% |
| Encapsulation Efficiency | Percentage of the initial drug that is encapsulated in the SLNs. | > 90% |
Experimental Protocol: Preparation of this compound-Loaded SLNs (Adapted Hot Homogenization Method)
Materials:
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
This compound
-
Ultrapure water
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential by DLS.
-
Determine drug loading and encapsulation efficiency by dissolving the SLNs in a suitable organic solvent and quantifying the drug content by HPLC.
-
Cellular Uptake Assay
This protocol is for determining the extent to which target cells internalize the formulated this compound.
Experimental Protocol: Cellular Uptake of Formulated this compound
Materials:
-
Target cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
Formulated this compound (e.g., ADC, liposomes, or SLNs).
-
Unformulated this compound as a control.
-
PBS, ice-cold.
-
Cell lysis buffer.
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Incubate for 24 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the formulated this compound or unformulated drug at the desired concentration.
-
Incubate for various time points (e.g., 2, 4, 24 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the treatment medium and wash the cells four times with ice-cold PBS to remove any non-internalized drug.
-
Harvest the cells and centrifuge at low speed.
-
Resuspend the cell pellet in lysis buffer and lyse the cells according to the buffer manufacturer's protocol.
-
-
Quantification:
-
Quantify the amount of this compound in the cell lysates using a validated LC-MS/MS method.
-
Normalize the drug amount to the total protein content of the lysate.
-
Signaling Pathway Affected by Silvestrol
Silvestrol primarily acts by inhibiting the eIF4A RNA helicase, a key component of the eIF4F translation initiation complex. This leads to a global reduction in protein synthesis, with a disproportionate effect on the translation of mRNAs with complex 5' untranslated regions, many of which encode oncoproteins.
Application Notes and Protocols: Silvestrol Aglycone in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the synergistic effects of Silvestrol (B610840) aglycone and its parent compound, Silvestrol, in combination with other chemotherapy agents. Silvestrol, a natural product from the genus Aglaia, is a potent inhibitor of protein translation initiation, making it a compelling candidate for combination therapies aimed at overcoming chemoresistance and enhancing therapeutic efficacy.
Introduction
Silvestrol and its analogues are members of the rocaglate family of natural products.[1] Their primary mechanism of action is the inhibition of the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A).[2][3] By binding to eIF4A, Silvestrol prevents the unwinding of complex 5' untranslated regions (UTRs) of messenger RNA (mRNA), thereby selectively inhibiting the translation of oncoproteins that are crucial for cancer cell proliferation, survival, and metastasis, such as c-myc and cyclin D1.[2][4] This unique mechanism provides a strong rationale for combining Silvestrol with conventional chemotherapy agents that act on different cellular processes. Combination therapy can lead to synergistic cytotoxicity, allow for dose reduction of toxic agents, and overcome resistance mechanisms.
Mechanism of Action: Signaling Pathway
Silvestrol exerts its anticancer effects by targeting the initial steps of protein synthesis. This leads to the downstream depletion of key survival proteins, inducing cell cycle arrest and apoptosis. The pathway is visualized below.
Caption: Silvestrol's mechanism of action leading to apoptosis.
Application Note 1: Synergistic Activity with Conventional Agents
Studies have demonstrated that Silvestrol acts synergistically with several standard-of-care chemotherapy drugs across various cancer types. This synergy often results in significantly enhanced cancer cell killing compared to single-agent treatments.
Quantitative Data Summary
The following tables summarize the quantitative results from studies combining Silvestrol with other chemotherapeutic agents. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Silvestrol in Combination with Platinum-Based Agents (Cisplatin, Oxaliplatin)
| Cell Line | Cancer Type | Combination Agent | Observation | Reference |
| C666-1, HK1 | Nasopharyngeal (NPC) | Cisplatin (B142131) | Synergistic effects observed in vitro. | [4][5] |
| HCT116 (CDX) | Colorectal (CRC) | Oxaliplatin | Significant decrease in tumor volume and weight in vivo. | [6] |
| CRC PDX | Colorectal (CRC) | Oxaliplatin | Enhanced tumor growth inhibition and apoptosis induction in vivo. | [6] |
Table 2: Silvestrol in Combination with Anthracyclines (Doxorubicin)
| Cell Line | Cancer Type | Combination Agent | Observation | Reference |
| MDA-MB-231 | Breast Cancer | Doxorubicin | Synergistic effects observed in vitro. | [7] |
| Eµ-myc Lymphoma | Lymphoma | Doxorubicin | Can re-sensitize tumor cells to doxorubicin. | [2] |
Table 3: Silvestrol in Combination with Other Targeted Agents
| Cell Line | Cancer Type | Combination Agent | Observation | Reference |
| C666-1, HK1 | Nasopharyngeal (NPC) | CX-5461 (rRNA Synthesis Inhibitor) | Synergistic G0/G1 arrest and increased cell death. | [4][8] |
Application Note 2: Experimental Design for Synergy Assessment
A systematic approach is required to robustly evaluate the potential synergy between Silvestrol aglycone and another chemotherapeutic agent. The typical workflow involves determining single-agent efficacy, followed by combination studies and mechanistic validation.
References
- 1. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silvestrol inhibits nasopharyngeal carcinoma cells and synergizes with CX-5461: Insights from a proteomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nasopharyngeal carcinoma cell proliferation and synergism of cisplatin with silvestrol and episilvestrol isolated from Aglaia stellatopilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silvestrol inhibits nasopharyngeal carcinoma cells and synergizes with CX-5461: Insights from a proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Silvestrol Aglycone: Application Notes and Protocols for Inducing Apoptosis in LNCaP Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silvestrol (B610840) aglycone to induce apoptosis in the androgen-sensitive human prostate cancer cell line, LNCaP. The information compiled herein is intended to guide researchers in designing and executing experiments to study the cytotoxic effects and mechanisms of action of silvestrol aglycone.
Introduction
Silvestrol, a natural cyclopenta[b]benzofuran isolated from the Aglaia species, has demonstrated potent cytotoxic activity against various cancer cell lines. In LNCaP cells, this compound induces apoptosis primarily through the intrinsic mitochondrial pathway, also known as the apoptosome pathway.[1][2][3][4] This process is initiated by the disruption of the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2][3][4] Mechanistically, this compound has been shown to increase the phosphorylation of Bcl-xl and elevate the levels of Bak, a pro-apoptotic protein.[1][4] A key feature of silvestrol-induced apoptosis in LNCaP cells is the activation of initiator caspases, specifically caspase-2, caspase-9, and caspase-10, while notably not activating the executioner caspases-3 and -7.[1][2][3][4] Furthermore, silvestrol is recognized as a potent inhibitor of translation initiation, targeting the eIF4F complex, which contributes to its anti-cancer activity by affecting survival pathways.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in LNCaP Cells
| Parameter | Concentration | Time | Effect | Reference |
| Apoptosis Induction | 30 nM | 24 h | Significant increase in apoptotic cells | [2] |
| Apoptosis Induction | 120 nM | 24 h | Further increase in apoptotic cells | [2] |
| PARP Cleavage | 30 nM, 120 nM | 24 h | Time-dependent increase in cleaved PARP | [2][4] |
| p53 Expression | 7.5 nM - 480 nM | 30 min | Dose-dependent decrease in p53 protein | [6] |
| p53 Expression | 120 nM | 6, 12, 18, 24 h | p53 protein undetectable | [6] |
Table 2: Effect of Caspase Inhibitors on this compound-Induced Apoptosis in LNCaP Cells
| Inhibitor | Target | Concentration | Effect on Apoptosis | Reference |
| Boc-D-Fmk | Pan-Caspase | 50 µM | Complete inhibition of apoptotic bodies | [1][2][3] |
| Z-VDVAD-FMK | Caspase-2 | 10 µM | ~40% reduction | [1][2] |
| Z-LEHD-FMK | Caspase-9 | 20 µM | ~40% reduction | [1][2] |
| Z-AEVD-FMK | Caspase-10 | 10 µM | ~60% reduction | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: this compound induces apoptosis in LNCaP cells via the mitochondrial pathway.
Caption: A generalized workflow for studying this compound-induced apoptosis in LNCaP cells.
Experimental Protocols
LNCaP Cell Culture
This protocol is adapted for the specific needs of LNCaP cells, which are weakly adherent and grow in aggregates.[7]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7][8]
-
Subculturing:
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 3-5 minutes at 37°C to detach the cells.[7][8] LNCaP cells detach easily; avoid vigorous agitation.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension to break up clumps.
-
Centrifuge the cells at a low speed (e.g., 1000 rpm for 3 minutes).
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a density of 1-2 x 10^4 cells/cm².[9][10]
-
This compound Treatment
-
Seed LNCaP cells in appropriate culture vessels (e.g., 6-well plates or 100-mm dishes) at a density of approximately 6 x 10^4 cells/mL and allow them to attach for 24 hours.[2][4]
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations (e.g., 30 nM, 120 nM, 240 nM) in complete growth medium.
-
Replace the medium in the cell culture plates with the medium containing this compound. Include a vehicle control (DMSO) at the same concentration used for the highest drug dilution.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
Apoptosis Quantification by DAPI Staining
This method allows for the visualization and quantification of apoptotic nuclei.
-
Following treatment, harvest both adherent and floating cells and wash with PBS.
-
Fix the cells with a methanol-acetic acid (1:1) solution for 30 minutes at room temperature.[4]
-
Wash the cells with PBS and stain with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) for 15 minutes in the dark.
-
Wash again with PBS and resuspend in a small volume of PBS.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope.
-
Count at least 150 cells per sample and determine the percentage of apoptotic nuclei (characterized by condensed or fragmented chromatin).[2]
Western Blot Analysis
This protocol is for detecting changes in protein expression levels, such as caspases and PARP.
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-caspase-9, anti-Apaf-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dye DiOC6 is used to measure changes in ΔΨm.
-
Culture and treat LNCaP cells as described above.
-
At the end of the incubation period, add 40 nM DiOC6 to the culture medium and incubate for 15-30 minutes at 37°C.[4]
-
Harvest the cells, wash with PBS, and resuspend in PBS containing 40 nM DiOC6.[4]
-
Analyze the fluorescence intensity of the cells by flow cytometry, typically using an excitation wavelength of 484 nm and an emission wavelength of 500 nm.[4] A decrease in DiOC6 fluorescence indicates depolarization of the mitochondrial membrane.
References
- 1. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lncap.com [lncap.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 10. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
Troubleshooting & Optimization
improving the solubility and stability of Silvestrol aglycone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Silvestrol (B610840) aglycone, particularly concerning its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is Silvestrol aglycone and how does it differ from Silvestrol?
A: this compound is an analog of Silvestrol, a natural product isolated from plants of the genus Aglaia.[1][2][3] Both compounds are potent inhibitors of protein translation initiation, targeting the eukaryotic initiation factor 4A (eIF4A).[2][4] The primary structural difference is the absence of a specific sugar moiety in the aglycone form. This modification can alter the physicochemical properties of the molecule, including its solubility and pharmacokinetic profile.
Q2: What is the primary mechanism of action for Silvestrol and its aglycone?
A: Silvestrol and its aglycone inhibit cancer cell growth by targeting the translation initiation step of protein synthesis.[4][5] They disrupt the function of the eIF4A RNA helicase, which is a component of the eIF4F complex responsible for unwinding the 5' cap structure of mRNAs.[5][6] This inhibition leads to a decrease in the translation of proteins crucial for cancer cell survival and proliferation, ultimately inducing apoptosis (programmed cell death).[5][7]
Q3: What are the known stability issues with Silvestrol and its aglycone?
A: Silvestrol has shown susceptibility to degradation in certain biological matrices. For instance, in rat plasma, it is rapidly converted to its inactive metabolite, silvestric acid, within minutes.[8] Gradual degradation is also observed in mouse and human plasma, with about 60% of the parent compound remaining after 6 hours.[8] Stock solutions of this compound are recommended to be stored at -80°C for up to 2 years or -20°C for 1 year to maintain stability.[4] Repeated freeze-thaw cycles should be avoided.[9]
Troubleshooting Guide
Q4: My this compound is not dissolving. What should I do?
A: Poor aqueous solubility is a known challenge with this compound. If you observe precipitation or phase separation, consider the following options:
-
Co-solvents: Prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.[4][9]
-
Formulation Vehicles: For in vivo studies or challenging in vitro systems, consider using formulation vehicles designed to enhance solubility. Common examples include:
-
Physical Methods: Gentle heating and/or sonication can aid in the dissolution process.[9]
Q5: I am observing a loss of activity of my this compound compound over time in my experiments. What could be the cause?
A: Loss of activity can be attributed to compound instability and degradation. To mitigate this:
-
Proper Storage: Ensure your stock solutions are stored correctly at -80°C or -20°C and are used within the recommended timeframe.[4][9] Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.[9]
-
Metabolic Degradation: If you are working with plasma or liver microsomes, be aware of the potential for rapid metabolic conversion to inactive forms like silvestric acid.[8] Experimental time points may need to be adjusted accordingly.
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution.
Q6: How can I improve the oral bioavailability of this compound for my animal studies?
A: Silvestrol has very low oral bioavailability (around 1.7% in mice), which is a significant hurdle for oral administration.[8] To improve this, consider advanced formulation strategies:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), nanoparticles, or liposomes can enhance absorption.[11][12][13]
-
Cyclodextrin Complexation: Formulating with cyclodextrins such as HP-β-CD can improve solubility and potentially bioavailability.[8][10]
-
Amorphous Solid Dispersions: Techniques like spray drying or hot-melt extrusion can create amorphous solid dispersions, which can improve the dissolution rate and absorption of poorly soluble compounds.[14][15]
Quantitative Data Summary
Table 1: Solubility of Silvestrol and this compound in Various Vehicles
| Compound | Vehicle Composition | Achieved Concentration | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (15.67 mM) | [9] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL (15.67 mM) | [9] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (15.67 mM) | [4][9] |
| Silvestrol | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.82 mM) | [2] |
Table 2: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration | Reference |
| -80°C | Up to 2 years | [4] |
| -20°C | Up to 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 75 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C as recommended.
-
-
Working Solution Preparation (Co-solvent Formulation):
-
As an example, to prepare a 1 mL working solution of 7.5 mg/mL:
-
Take 100 µL of the 75 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. The solution should be clear.[9]
-
Protocol 2: Plasma Stability Assay
-
Incubation:
-
Pre-warm plasma (mouse, rat, or human) to 37°C.
-
Spike this compound into the plasma at a final concentration of 250 nM.
-
Incubate the samples at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 10, 30, 60, 120, 240, and 360 minutes).
-
-
Sample Processing:
-
At each time point, stop the reaction by adding a protein precipitation agent (e.g., acetonitrile).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
Visualizations
References
- 1. Silvestrol, a potent anticancer agent with unfavourable pharmacokinetics: Current knowledge on its pharmacological properties and future directions for the development of novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of silvestrol pharmacokinetics in mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of Silvestrol Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Improvement in the water solubility of drugs with a solid dispersion system by spray drying and hot-melt extrusion with using the amphiphilic polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer and d-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Pharmacokinetics of Silvestrol Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silvestrol (B610840) and its analogs. The information is designed to address common challenges encountered during experiments, with a focus on overcoming the compound's inherent poor pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What are the main pharmacokinetic challenges associated with Silvestrol?
A1: Silvestrol, a potent anti-cancer agent, exhibits several pharmacokinetic challenges that can limit its therapeutic potential. The primary issues are:
-
Poor Oral Bioavailability: Studies in mice have shown that the oral bioavailability of Silvestrol is very low, at approximately 1.7%.[1][2][3] This is partly attributed to its susceptibility to efflux pumps like P-glycoprotein (Pgp), which actively transport the compound out of cells.[4]
-
Rapid Metabolism: In some species, such as rats, Silvestrol is rapidly metabolized. For instance, in rat plasma, it is completely converted to the inactive metabolite, silvestrol acid, within 10 minutes.[1][2] However, it shows greater stability in mouse and human plasma.[1][2]
-
Poor Solubility: Silvestrol is poorly soluble in aqueous solutions, which complicates its formulation for in vivo studies.[5][6][7]
Q2: How can the poor oral bioavailability of Silvestrol be improved?
A2: Several strategies are being explored to enhance the oral bioavailability of Silvestrol and similar compounds:
-
Formulation Strategies: Utilizing drug delivery systems can protect Silvestrol from premature degradation and enhance absorption. Formulations with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been used to improve solubility and enable administration in preclinical studies.[1][2][3] Other approaches for compounds with similar challenges include lipid-based nanocarriers, nanoemulsions, and solid dispersions to improve solubility and absorption.[8][9][10]
-
Development of Analogs: Synthesizing analogs of Silvestrol with modified chemical structures can lead to improved "drug-like" properties, including better ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][11][12] For example, simplified analogs have been developed that show similar cytotoxic potency but better pharmacokinetic profiles.[11]
-
Inhibition of Efflux Pumps: Since Silvestrol is a substrate of the P-glycoprotein (Pgp) efflux pump, co-administration with Pgp inhibitors could potentially increase its intracellular concentration and systemic absorption.
Q3: What is the mechanism of action of Silvestrol?
A3: Silvestrol exerts its anti-cancer effects primarily by inhibiting protein synthesis. It specifically targets the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[13] By binding to eIF4A, Silvestrol prevents the unwinding of complex 5' untranslated regions (UTRs) of certain mRNAs, thereby stalling the initiation of translation for proteins that are crucial for cancer cell proliferation and survival, such as cyclin D1 and c-Myc.[14][15] This leads to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[16][17][18]
Troubleshooting Guide
Problem 1: Low solubility of Silvestrol when preparing for in vivo experiments.
-
Question: I am having difficulty dissolving Silvestrol for my animal studies. What is the recommended procedure?
-
Answer: Silvestrol is sparingly soluble in aqueous solutions. For in vivo administration, it is often formulated to improve its solubility. A common and effective method is to use a co-solvent system or a cyclodextrin-based formulation.
-
Co-solvent System: A stock solution of Silvestrol can be prepared in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline.[5][19] It is crucial to perform a pilot study to ensure the final concentration of DMSO is well-tolerated by the animals.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Formulation: This is a widely used method to increase the aqueous solubility of hydrophobic compounds. Silvestrol can be formulated in an aqueous solution of HP-β-CD for intravenous, intraperitoneal, and oral administration in mice.[1][2][3]
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Question: My IC50 values for Silvestrol vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values in cytotoxicity assays like the MTT or MTS assay can arise from several factors:
-
Cell Seeding Density: Ensure that the cell density is consistent across all plates and experiments. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the drug treatment period.
-
Drug Preparation and Storage: Prepare fresh dilutions of Silvestrol from a stock solution for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[6][19] Avoid repeated freeze-thaw cycles.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 24, 48, or 72 hours) for all experiments.
-
Assay Protocol: Strictly adhere to the protocol for your chosen cytotoxicity assay, paying close attention to incubation times with the reagent (e.g., MTT) and the solubilization step.
-
Problem 3: Difficulty in detecting and quantifying Silvestrol in plasma samples.
-
Question: I am struggling to get reliable measurements of Silvestrol in plasma using LC-MS/MS. What are the key parameters to optimize?
-
Answer: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Silvestrol in biological matrices.[1][2] Here are some key considerations:
-
Sample Preparation: An efficient extraction method is crucial. Liquid-liquid extraction (LLE) has been successfully used to extract Silvestrol from plasma.[1]
-
Internal Standard: Use a suitable internal standard, such as ansamitocin P-3, to correct for variations in extraction efficiency and matrix effects.[1][2]
-
Chromatography: A C8 or C18 column can be used for separation. An isocratic method with a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid can provide good peak shape and retention time.[1]
-
Mass Spectrometry: Optimize the mass transition for Silvestrol. The transition m/z 677 > 207 has been reported for positive ion mode.[1] The lower limit of quantification (LLOQ) should be around 1 ng/mL in plasma.[1][2]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Silvestrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hrs) | Reference |
| PLC/PRF-5 | Hepatocellular Carcinoma | 23.9 | 72 | [6] |
| Hep-3B | Hepatocellular Carcinoma | 12.5 | 72 | [6] |
| Huh-7 | Hepatocellular Carcinoma | 14.6 | 72 | [6] |
| HepG2 | Hepatocellular Carcinoma | 86 | 72 | [6] |
| MDA-MB-231 | Breast Cancer | 20 ± 10 | 72 | [19] |
| DLD1 | Colorectal Cancer | Varies with time | 24, 48, 72 | [20] |
| HCT116 | Colorectal Cancer | Varies with time | 24, 48, 72 | [20] |
| HEK293T | Embryonic Kidney | 16 | 48 | [3] |
| Caki-2 | Kidney Cancer | 37 | 48 | [3] |
Table 2: Pharmacokinetic Parameters of Silvestrol in Mice
| Route of Administration | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 5 | 1574 ± 412 | - | - | 100 | [1] |
| Intraperitoneal (IP) | 5 | 747 ± 276 | - | - | 100 | [1] |
| Oral (PO) | 25 | 10 ± 2 | - | - | 1.7 | [1][2][3] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Silvestrol.[21][22][23]
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Silvestrol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of Silvestrol in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the Silvestrol dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC50 value.
-
2. LC-MS/MS for Silvestrol Quantification in Plasma
This protocol provides a general workflow for the quantification of Silvestrol in plasma samples based on established methods.[1][2][24][25]
-
Materials:
-
Plasma samples
-
Silvestrol standard
-
Internal standard (IS), e.g., ansamitocin P-3
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (HPLC grade)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
LC-MS/MS system with a C8 or C18 column
-
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 500 µL of extraction solvent, vortex for 1 minute, and centrifuge at high speed for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C8 or C18 column (e.g., 50 x 2.1 mm) with an isocratic mobile phase of 50:50 acetonitrile:water with 0.1% formic acid at a flow rate of 0.2 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Silvestrol transition: m/z 677 → 207
-
Internal Standard transition: Optimize based on the chosen IS.
-
-
-
Quantification:
-
Generate a calibration curve using spiked plasma standards with known concentrations of Silvestrol.
-
Calculate the concentration of Silvestrol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Visualizations
Caption: Silvestrol's mechanism of action: Inhibition of the eIF4A helicase.
Caption: Simplified overview of Silvestrol-induced apoptosis.
References
- 1. Characterization of Silvestrol Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of silvestrol pharmacokinetics in mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Silvestrol | TargetMol [targetmol.com]
- 8. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol [mdpi.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silvestrol, a potent anticancer agent with unfavourable pharmacokinetics: Current knowledge on its pharmacological properties and future directions for the development of novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT (Assay protocol [protocols.io]
- 24. agilent.com [agilent.com]
- 25. protocols.io [protocols.io]
Silvestrol Aglycone Dose-Response Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Silvestrol (B610840) aglycone in dose-response assays. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Question: I am observing no cytotoxic effect or a very high IC50 value for Silvestrol aglycone in my cancer cell line. What could be the issue?
Answer: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Cell Line Sensitivity: The cytotoxic effect of Silvestrol and its analogues is highly cell-type dependent.[1] Some cell lines may exhibit intrinsic resistance. For example, cytotoxicity has been observed to be lower in cell lines with high expression of the P-glycoprotein (P-gp) efflux transporter.[1] It is advisable to test a panel of cell lines or verify the sensitivity of your chosen line from published literature.
-
Drug Concentration and Purity: Ensure the correct concentrations of this compound are being used. Verify the purity of your compound, as impurities can affect its activity.
-
Incubation Time: Cytotoxicity may be time-dependent. While some effects can be seen as early as 24 hours, maximal cytotoxicity for Silvestrol has been observed at 72 hours in some cell lines.[2] Consider extending your incubation period.
-
Compound Stability: Ensure proper storage of your this compound stock solutions (-20°C for up to a year, or -80°C for up to two years) to prevent degradation.[3]
2. Question: My this compound precipitated out of solution when I diluted it in my cell culture medium. How can I improve its solubility?
Answer: this compound has limited aqueous solubility. To address precipitation issues:
-
Use of Solvents: A common practice is to prepare a high-concentration stock solution in a solvent like DMSO.[3][4] When further diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Solubilizing Agents: For in vivo studies, and adaptable for in vitro work, co-solvents such as PEG300, Tween-80, or Corn Oil have been used to improve solubility.[3][5]
-
Preparation Technique: If precipitation occurs during the preparation of stock solutions, gentle heating and/or sonication can help in dissolution.[3][5]
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment to minimize the chances of precipitation over time.
3. Question: I am seeing inconsistent results between replicate experiments. What are the potential sources of variability?
Answer: Inconsistent results in dose-response assays can stem from several sources:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in the final readout. It is crucial to optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[6]
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in drug concentration. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Assay Timing: The timing of drug addition and the final assay readout should be consistent across all experiments.
4. Question: How does this compound exert its cytotoxic effects? What is the mechanism of action?
Answer: this compound is an analogue of Silvestrol, which is a known inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[3][4] eIF4A is an ATP-dependent RNA helicase that unwinds complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, a critical step for the initiation of cap-dependent translation.[7] By binding to eIF4A, Silvestrol and its analogues "clamp" the helicase onto mRNA, stalling ribosome recruitment and thereby inhibiting protein synthesis.[8] This leads to a depletion of short-lived proteins that are crucial for cell survival and proliferation, ultimately inducing apoptosis.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, Silvestrol, from various studies.
Table 1: In Vitro Efficacy of this compound and Silvestrol
| Compound | Cell Line | Assay Type | Metric | Value | Incubation Time |
| This compound | MDA-MB-231 | Proliferation | E50 | 20 ± 10 nM | 72 h |
| This compound | myc-LUC reporter | Translation Inhibition | EC50 | 10 nM | Not Specified |
| This compound | tub-LUC reporter | Translation Inhibition | EC50 | 200 nM | Not Specified |
| Silvestrol | HepG2 | Cytotoxicity (MTT) | CC50 | >1000 nM | 24 h |
| Silvestrol | Kasumi-1 | Cytotoxicity (MTS) | IC50 | 24 nM | 48 h |
| Silvestrol | LNCaP | Cytotoxicity | ED50 | 1.5 nM | Not Specified |
| Silvestrol | A549 | Cytotoxicity | CC50 | 9.42 nM | Not Specified |
| Silvestrol | HT-29 | Cytotoxicity | CC50 | 0.7 nM | Not Specified |
| Silvestrol | CLL Patient Cells | Cytotoxicity (MTT) | LC50 | 6.9 nM | 72 h |
Note: EC50, IC50, E50, CC50, and LC50 all represent the concentration of the compound that elicits a 50% response (inhibition, cytotoxicity, or lethality) and are often used interchangeably in the literature.
Experimental Protocols
Detailed Methodology for a Standard Dose-Response Assay
This protocol outlines a typical workflow for determining the IC50 of this compound using a colorimetric viability assay (e.g., MTT, MTS).
1. Reagent and Material Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.[3]
- Cell Culture Medium: Use the appropriate complete medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
- Viability Assay Reagent: Prepare the MTT or MTS reagent according to the manufacturer's instructions.
- 96-well plates: Use sterile, clear-bottomed 96-well plates suitable for cell culture.
2. Cell Seeding:
- Harvest and count cells that are in the exponential growth phase.
- Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should allow for untreated cells to be in the exponential growth phase at the end of the incubation period.[6]
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Drug Treatment:
- Prepare a serial dilution of this compound from your stock solution in complete medium. A common approach is to prepare a 2X working concentration of each dilution.
- Carefully remove 100 µL of medium from each well and add 100 µL of the corresponding 2X drug dilution to achieve the final desired concentrations. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[2]
4. Viability Assay:
- At the end of the incubation period, add the viability assay reagent (e.g., 20 µL of MTT or MTS solution) to each well.
- Incubate the plate for the time recommended by the manufacturer (typically 1-4 hours).
- Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability).
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
Visualizations
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Mechanism of action of this compound via eIF4A inhibition.
Caption: Troubleshooting decision tree for unexpected dose-response results.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Silvestrol Aglycone Treatment Duration In Vitro
Welcome to the technical support center for the in vitro application of Silvestrol (B610840) aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Silvestrol aglycone?
This compound, similar to its parent compound Silvestrol, functions as a potent inhibitor of protein translation.[1] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2] By binding to eIF4A, this compound prevents the unwinding of complex secondary structures in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), which is a critical step for the initiation of cap-dependent translation.[2] This inhibition leads to a reduction in the synthesis of proteins with highly structured 5' UTRs, many of which are oncoproteins and cell cycle regulators.
Q2: What are the downstream cellular effects of this compound treatment?
The inhibition of eIF4A by this compound leads to several key downstream effects, including:
-
Induction of Apoptosis: By suppressing the translation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, this compound can induce programmed cell death.[3] This process often involves the mitochondrial or intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c.[3]
-
Cell Cycle Arrest: Treatment with rocaglates, the class of compounds to which this compound belongs, can lead to cell cycle arrest, often at the G2/M phase.
-
Inhibition of Proliferation: By halting protein synthesis and inducing apoptosis, this compound effectively inhibits the proliferation of cancer cells.
Q3: How does the potency of this compound compare to Silvestrol?
Direct comparative studies are limited. However, available data suggests that this compound is a potent inhibitor of protein translation and cell proliferation. For instance, in one study, this compound inhibited the proliferation of MDA-MB-231 cells with an E50 of 20 ± 10 nM after 72 hours of treatment. For comparison, Silvestrol has demonstrated IC50 values in the low nanomolar range (1-7 nM) across various cancer cell lines.[1]
Q4: What is a common mechanism of resistance to Silvestrol and its aglycone?
A primary mechanism of resistance to Silvestrol is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp). P-gp is an efflux pump that actively transports a wide range of xenobiotics, including Silvestrol, out of the cell, thereby reducing its intracellular concentration and efficacy. It is highly probable that this compound is also a substrate for P-gp.
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity or inhibition of protein synthesis.
-
Possible Cause 1: P-glycoprotein (P-gp) mediated efflux.
-
Solution: Test your cell line for P-gp expression. If P-gp is highly expressed, consider co-treatment with a P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to increase the intracellular concentration of this compound.
-
-
Possible Cause 2: Suboptimal treatment duration.
-
Solution: The optimal treatment time can vary depending on the cell line and the desired endpoint. For assessing effects on protein levels (e.g., Mcl-1), shorter time points (e.g., 4-16 hours) may be sufficient. For cytotoxicity assays, longer incubation times (e.g., 48-72 hours) are generally required.[4] Perform a time-course experiment to determine the optimal duration for your specific experimental setup.
-
-
Possible Cause 3: Compound instability.
-
Solution: Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure rapid and thorough mixing in pre-warmed cell culture media.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells at a density that allows for logarithmic growth throughout the experiment.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for experimental samples. Instead, fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Incomplete dissolution of the compound.
-
Solution: Ensure complete solubilization of the this compound stock in the cell culture medium before adding it to the cells. Vortex the diluted compound gently before application.
-
Issue 3: Unexpected morphological changes in cells.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells, typically below 0.1%. Run a vehicle control (media with the same concentration of solvent) to assess any solvent-induced morphological changes.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check your cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
Data Presentation
Table 1: In Vitro Activity of Silvestrol and this compound in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | Metric | Value (nM) | Treatment Duration (hours) |
| Silvestrol | Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity | LC50 | 6.9 | 72 |
| Silvestrol | A549 (Lung Cancer) | Cytotoxicity | CC50 | 9.42 | Not Specified |
| Silvestrol | HT-29 (Colon Cancer) | Cytotoxicity | CC50 | 0.7 | Not Specified |
| Silvestrol | HEK293T (Embryonic Kidney) | Cytotoxicity | CC50 | 16 | 48 |
| Silvestrol | Caki-2 (Kidney Cancer) | Cytotoxicity | CC50 | 37 | 48 |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation | E50 | 20 ± 10 | 72 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Mcl-1 and Cleaved PARP
This protocol is for assessing the effect of this compound on protein expression.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Silvestrol Aglycone Experiments
Welcome to the Technical Support Center for Silvestrol aglycone experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Troubleshooting Guides
This section addresses common challenges that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Precipitation of Compound in Cell Culture Media | - Low solubility of this compound in aqueous solutions. - High final concentration of DMSO in the media. - Use of cold reagents or media. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility. - Prepare stock solutions in 100% DMSO and perform serial dilutions in pre-warmed culture media. - If precipitation occurs upon dilution, gentle warming and sonication can aid dissolution. However, avoid excessive heat which could degrade the compound. - For in vivo studies, consider formulation with solvents like PEG300, Tween-80, or corn oil to improve solubility.[1] |
| Inconsistent or Lower-than-Expected Bioactivity | - Degradation of this compound due to improper storage. - Inaccurate quantitation of the compound. - Cell line-specific differences in sensitivity or uptake. - Presence of efflux pumps (e.g., P-glycoprotein) in the cell line. | - Store stock solutions at -20°C for up to one year or at -80°C for up to two years to maintain stability.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. - Verify the concentration of your stock solution using a reliable analytical method. - Test a range of concentrations to determine the optimal working concentration for your specific cell line. - Be aware that cell-type-dependent cytotoxicity has been observed, potentially due to varying levels of efflux transporters like P-glycoprotein.[2] |
| High Background in Western Blots | - Non-specific antibody binding. - Insufficient blocking. - High concentration of primary or secondary antibody. | - Use a high-quality primary antibody validated for the target of interest. - Optimize the blocking step by using 3-5% BSA or non-fat milk in TBST for at least 1 hour.[3] - Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Variability in Cytotoxicity Assay Results (e.g., MTT, XTT) | - Uneven cell seeding. - Edge effects in multi-well plates. - Interference of the compound with the assay reagents. - Fluctuation in incubation times. | - Ensure a single-cell suspension and uniform seeding density across all wells. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. - Run appropriate controls, including vehicle-only (DMSO) and untreated cells, to account for any solvent effects or assay interference. - Maintain consistent incubation times for all treatment groups. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an analogue of Silvestrol and functions as a potent inhibitor of protein translation initiation.[1] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[4] By binding to eIF4A, this compound prevents the unwinding of complex 5' untranslated regions (UTRs) of certain mRNAs, thereby stalling ribosome recruitment and inhibiting the translation of proteins with highly structured 5' UTRs, which often include oncoproteins. This leads to the induction of apoptosis in cancer cells.
2. How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. This compound is soluble in DMSO at concentrations of ≥ 106 mg/mL.[1] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[1] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium.
3. What are the typical working concentrations for in vitro experiments?
The effective concentration of this compound is cell-type dependent. EC50 values for inhibiting protein translation have been reported to be around 10 nM for myc-LUC and 200 nM for tub-LUC luciferase reporter assays.[1] The E50 for inhibiting the proliferation of MDA-MB-231 cells is approximately 20 ± 10 nM after 72 hours of treatment.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
4. Can this compound be used in in vivo studies?
Yes, this compound can be used in in vivo experiments. However, due to its low aqueous solubility, a suitable vehicle is required for administration. Formulations using a combination of DMSO, PEG300, Tween-80, and saline, or a solution in corn oil, have been suggested to improve solubility for in vivo applications.[5][1]
5. Are there known off-target effects of this compound?
Studies on the parent compound, Silvestrol, have shown no off-target effects on GPCR signaling pathways and no mutagenic potential.[2] Minor genotoxic effects were observed at higher concentrations.[2] As with any inhibitor, it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its parent compound, Silvestrol.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| Protein Translation Inhibition | myc-LUC Reporter | EC50 | 10 nM | [1] |
| Protein Translation Inhibition | tub-LUC Reporter | EC50 | 200 nM | [1] |
| Cell Proliferation | MDA-MB-231 | E50 (72h) | 20 ± 10 nM | [1] |
Table 2: Cytotoxicity of Silvestrol (Parent Compound)
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HEK293T | Embryonic Kidney | CC50 | 16 nM | [2] |
| Caki-2 | Kidney Cancer | CC50 | 37 nM | [2] |
| A549 | Lung Cancer | CC50 | 9.42 nM | [2] |
| HT-29 | Colon Cancer | CC50 | 0.7 nM | [2] |
Table 3: Solubility and Storage of this compound
| Solvent | Solubility | Storage (Stock Solution) | Reference |
| DMSO | ≥ 106 mg/mL | -20°C (1 year), -80°C (2 years) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol provides a general framework for assessing protein expression changes upon treatment with this compound.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
RNA Helicase Assay (Duplex Unwinding Assay)
This is a generalized protocol to assess the inhibitory effect of this compound on eIF4A activity.
Materials:
-
Recombinant human eIF4A
-
This compound
-
RNA duplex substrate (e.g., a short dsRNA with a 3' overhang, with one strand fluorescently labeled)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
ATP
-
Native polyacrylamide gel
-
Fluorescence imager
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant eIF4A, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the unwinding reaction by adding the fluorescently labeled RNA duplex substrate and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
-
Resolve the duplex and single-stranded RNA on a native polyacrylamide gel.
-
Visualize the gel using a fluorescence imager and quantify the amount of unwound single-stranded RNA.
-
Determine the inhibitory effect of this compound on eIF4A helicase activity.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Screening
References
Technical Support Center: Refining Silvestrol Aglycone Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silvestrol (B610840) aglycone. The information is designed to address common challenges encountered during the formulation and in vivo delivery of this promising anti-cancer compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Silvestrol aglycone.
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
Question: My this compound is precipitating out of solution when I try to prepare it in phosphate-buffered saline (PBS) for my in vivo study. How can I improve its solubility?
Answer:
This compound is known to have poor water solubility, which can lead to precipitation in aqueous buffers like PBS. To overcome this, various formulation strategies can be employed to enhance its solubility and create a stable solution suitable for in vivo administration. Here are a few recommended methods:
-
Co-solvent Systems: The use of a co-solvent system is a common and effective approach. A stock solution of this compound can be prepared in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then further diluted with other vehicles.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been successfully used to formulate Silvestrol and its analogs.[1][2]
-
Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of lipophilic compounds like this compound.[3][4][5] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, keeping the drug in a solubilized state.[6][7]
It is crucial to visually inspect the final formulation for any signs of precipitation before administration. If precipitation occurs, you may need to adjust the solvent ratios, try a different formulation approach, or gently heat and/or sonicate the solution to aid dissolution.[1]
Issue 2: Low Bioavailability After Oral Administration
Question: I am not observing the expected therapeutic effect in my mouse model after oral gavage of this compound. I suspect low bioavailability. What can I do?
Answer:
Low oral bioavailability is a significant challenge for Silvestrol and its aglycone, with studies showing as low as 1.7% bioavailability in mice when formulated with HP-β-CD.[2][8] This is likely due to its poor aqueous solubility and potential degradation. To improve oral bioavailability, consider the following:
-
Lipid-Based Formulations: As mentioned above, lipid-based formulations are a promising strategy to enhance oral absorption.[4][5] Formulations containing oils, surfactants, and co-solvents can improve solubilization in the gut and facilitate absorption.[7]
-
Alternative Administration Routes: If oral delivery remains challenging, consider alternative parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection. Studies have shown that IP administration of Silvestrol can result in 100% bioavailability.[2][8] However, the choice of administration route should be guided by the specific research question and experimental design.[9]
Issue 3: Inconsistent Results Between Experiments
Question: I am observing high variability in my in vivo efficacy studies with this compound. What could be the cause, and how can I improve consistency?
Answer:
Inconsistent results in in vivo studies can stem from several factors related to the formulation and its administration. Here are some key areas to troubleshoot:
-
Formulation Stability: Ensure that your this compound formulation is stable throughout the duration of the experiment. Prepare fresh formulations for each experiment if possible, or conduct stability studies to determine the shelf-life of your formulation under your storage conditions.[10][11][12][13][14] Degradation of the compound can lead to a decrease in the effective dose administered.
-
Homogeneity of the Formulation: If you are using a suspension or emulsion, ensure that it is homogenous before and during administration. Inadequate mixing can lead to inaccurate dosing.
-
Accurate Dosing: Precisely calculate and administer the correct dose based on the animal's body weight.[9] Small variations in the administered volume can lead to significant differences in the dose received, especially when working with potent compounds like this compound.
-
Animal Handling and Technique: Ensure consistent and proper animal handling and injection techniques to minimize stress and ensure the compound is delivered to the intended site.
Frequently Asked Questions (FAQs)
Q1: What are some recommended vehicle formulations for in vivo delivery of this compound?
A1: Based on available data for Silvestrol and its analogs, here are some recommended starting formulations:
-
For Parenteral Administration (IV, IP):
-
For Oral Administration:
-
Oil-based system: 10% DMSO and 90% Corn Oil.[1]
-
Q2: What is the stability of this compound in solution?
A2: The stability of this compound in a specific formulation should be experimentally determined. However, studies on Silvestrol have shown gradual degradation in mouse and human plasma, with about 60% of the parent drug remaining after 6 hours at room temperature.[8] In rat plasma, degradation is much more rapid.[2] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[15] It is advisable to prepare fresh dilutions for in vivo experiments from a frozen stock.
Q3: What is the mechanism of action of this compound?
A3: Silvestrol and its aglycone are potent inhibitors of protein synthesis.[16][17] They target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F translation initiation complex.[18][19] By inhibiting eIF4A, Silvestrol prevents the unwinding of mRNA secondary structures, thereby stalling the initiation of translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation and survival.[20][21] This ultimately leads to cell cycle arrest and apoptosis.[22]
Q4: Which signaling pathways are affected by this compound?
A4: The inhibition of eIF4A by this compound has downstream effects on several key oncogenic signaling pathways that converge on the regulation of protein synthesis.[18][20] One of the most important is the PI3K/AKT/mTOR pathway.[23][24][25][26][27] By inhibiting the translation of key proteins, Silvestrol can disrupt the signaling cascade that promotes cancer cell growth and survival.
Quantitative Data Summary
Table 1: Solubility of this compound Enantiomer in Various Vehicles
| Formulation Components | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (15.67 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL (15.67 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (15.67 mM) |
| DMSO | ≥ 114 mg/mL (238.25 mM) |
Data is for the enantiomer of this compound, but is expected to be similar for the aglycone itself.[1]
Table 2: Pharmacokinetic Parameters of Silvestrol in Mice
| Route of Administration | Dose | Cmax (nM) | Bioavailability (%) |
| Intravenous (IV) | 5 mg/kg | 1,574 ± 412 | 100 |
| Intraperitoneal (IP) | 5 mg/kg | 747 ± 276 | 100 |
| Oral (PO) | 25 mg/kg | 10 ± 2 | 1.7 |
Data obtained from studies with Silvestrol formulated in HP-β-CD.[2][8]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Parenteral Administration
This protocol is adapted from a method used for Silvestrol.[2]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile water. For example, to make 10 mL of solution, dissolve 3 g of HP-β-CD in sterile water to a final volume of 10 mL.
-
Weigh the required amount of this compound and add it to the HP-β-CD solution to achieve the desired final concentration (e.g., 1.0 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the formulation at 4°C for no more than 48 hours before use. Before administration, allow the solution to warm to room temperature.
Protocol 2: In Vivo Administration of this compound in Mice
This protocol provides general guidelines for parenteral and oral administration in mice. All animal procedures must be approved by your institution's Animal Care and Use Committee.
Materials:
-
Prepared this compound formulation
-
Appropriate syringes and needles (e.g., 27-30G for IV, 25-27G for IP, gavage needle for oral)
-
70% ethanol (B145695) for disinfection
-
Animal restrainer (as needed)
Procedure for Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse tail under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with a 70% ethanol wipe.
-
Load the syringe with the calculated volume of the this compound formulation and remove any air bubbles.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
Procedure for Intraperitoneal (IP) Injection:
-
Manually restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with its head downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to internal organs.
-
Inject the solution into the peritoneal cavity.
Procedure for Oral Gavage (PO):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the formulation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Silvestrol Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Characterization of silvestrol pharmacokinetics in mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. This compound enantiomer [myskinrecipes.com]
- 18. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 20. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 26. mTOR pathway | Abcam [abcam.com]
- 27. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to Silvestrol Aglycone Treatment
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Silvestrol aglycone in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential resistance mechanisms and detailed protocols to investigate them.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to this compound, a potent inhibitor of the eIF4A RNA helicase, can arise through several mechanisms. The most commonly reported include:
-
Increased drug efflux: Overexpression of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Activation of pro-survival pathways: Upregulation of the anti-apoptotic protein Mcl-1 can counteract the pro-apoptotic effects of this compound.[3]
-
Alterations in the drug target: Mutations in the EIF4A1 gene, which encodes the direct target of this compound, can prevent the drug from binding effectively.
-
Activation of antioxidant response pathways: Activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway has been identified as a mechanism of resistance to eIF4A inhibitors.[4][5] NRF2 activation can broadly increase protein synthesis, counteracting the inhibitory effect of this compound.[4][5]
Q2: How can I determine if my resistant cells are overexpressing P-glycoprotein (P-gp)?
A2: You can assess P-gp overexpression and function through several methods:
-
Western Blotting: Directly measure the protein levels of ABCB1/P-gp in your sensitive and resistant cell lines.
-
qRT-PCR: Quantify the mRNA expression level of the ABCB1 gene.
-
Functional Assays: Use a fluorescent P-gp substrate like Rhodamine 123 to measure the efflux activity. Increased efflux of the dye, which can be blocked by known P-gp inhibitors like verapamil (B1683045) or cyclosporin (B1163) A, indicates higher P-gp activity.[1][2]
Q3: What is the role of Mcl-1 in this compound resistance and how can I measure its levels?
A3: Mcl-1 is a key anti-apoptotic protein with a short half-life, and its translation is highly dependent on eIF4A activity. This compound treatment typically leads to a rapid decrease in Mcl-1 protein levels, inducing apoptosis.[6] In resistant cells, baseline Mcl-1 protein expression can be strikingly increased, thus requiring higher concentrations of this compound to induce cell death.[3] You can measure Mcl-1 protein levels using Western blotting.
Q4: Can mutations in eIF4A1 cause resistance, and how can I check for them?
A4: Yes, specific mutations in eIF4A1, the direct target of rocaglates like Silvestrol, can confer resistance. A known resistance-conferring mutation is F163L.[7] This mutation can be identified by sequencing the EIF4A1 gene in your resistant cell lines. You can also use CRISPR/Cas9-mediated gene editing to introduce this specific mutation to confirm its role in resistance.[8][9]
Troubleshooting Guides
Issue 1: Decreased Cell Death and Higher IC50 Value for this compound
This is the most common indicator of resistance. The following steps will help you systematically investigate the underlying cause.
Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for resistance to this compound.
| Parameter | Sensitive Cell Line | Resistant Cell Line | Expected Outcome in Resistance |
| IC50 of this compound | Low nM range | High nM to µM range | Significant increase in IC50 |
| ABCB1/P-gp Protein Level | Low / Undetectable | High | Increased protein expression |
| Rhodamine 123 Efflux | Low | High | Increased efflux, reversible by P-gp inhibitors |
| Mcl-1 Protein Level (baseline) | Normal | High | Increased baseline expression |
| NRF2 Protein Level (nuclear) | Low | High | Increased nuclear localization |
| EIF4A1 Gene Sequence | Wild-type | F163L mutation | Presence of resistance-conferring mutation |
Experimental Protocols
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software like GraphPad Prism.
-
Cell Preparation: Harvest and resuspend cells at 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Inhibitor Treatment (Optional): For inhibitor studies, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 0.1-0.5 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in pre-warmed medium (with or without inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence intensity in the absence of an inhibitor compared to its presence indicates active P-gp-mediated efflux.
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1/P-gp, Mcl-1, NRF2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound Mechanism of Action and Resistance Pathways
Caption: Silvestrol's mechanism and key resistance pathways.
This technical support guide provides a framework for addressing resistance to this compound. For further details on specific protocols, please refer to the cited literature.
References
- 1. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SiRNA-mediated Knockdown of ABCB1 Enhances the Efficacy of Doxorubicin and Vinorelbine in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MCL attenuates atherosclerosis by suppressing macrophage ferroptosis via targeting KEAP1/NRF2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Drug-Likeness of Silvestrol Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the drug-likeness of Silvestrol (B610840) and its analogues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific questions and solutions to common problems you may face in your research.
Q1: My Silvestrol analogues show high in vitro potency but have poor oral bioavailability. What are the likely causes and how can I address this?
A1: Poor oral bioavailability is a known challenge with Silvestrol and some of its analogues.[1][2] The primary reasons are often:
-
P-glycoprotein (P-gp) Efflux: Silvestrol is a substrate for the P-gp efflux pump, which actively transports the compound out of cells, reducing its intestinal absorption.[3]
-
Metabolic Instability: The parent Silvestrol molecule can be rapidly converted to the inactive silvestrol acid.[2]
-
Poor Solubility: The complex structure of Silvestrol can contribute to low aqueous solubility, hindering its absorption.
Troubleshooting Strategies:
-
Structural Modification: The most effective strategy has been the modification of the C6 position of the cyclopenta[b]benzofuran core. Replacing the complex dioxanyl ring with simpler chemical moieties has been shown to improve ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][5][6][7]
-
Co-administration with P-gp Inhibitors: While not a direct solution to improve the analogue's properties, in preclinical studies, co-administration with a P-gp inhibitor can help to assess the impact of efflux on bioavailability.
-
Formulation Strategies: Investigating different formulation approaches, such as using solubility enhancers like cyclodextrins, may improve the bioavailability of your lead compounds.[8]
Q2: I'm observing inconsistent results in my cytotoxicity assays (e.g., MTT, SRB). What are some potential reasons and troubleshooting steps?
A2: Inconsistent cytotoxicity results can stem from several factors. Here's a guide to troubleshoot:
-
Cell Density: Ensure you have an optimal and consistent cell seeding density. Too few or too many cells can significantly impact the results.[9]
-
Compound Solubility: Your Silvestrol analogue may be precipitating out of the cell culture medium.
-
Troubleshooting: Visually inspect the wells for any precipitate. Prepare a fresh, clear stock solution and consider using a small percentage of a solubilizing agent like DMSO (ensure final concentration is non-toxic to the cells, typically <0.5%).[10]
-
-
Incubation Time: The duration of compound exposure is critical. Ensure you are using a consistent incubation time across all experiments.
-
Assay Interference: Some compounds can interfere with the chemistry of the cytotoxicity assay itself.
-
Troubleshooting: Run a control plate with your compound in cell-free media to check for any direct reaction with the assay reagents.
-
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to Silvestrol and its analogues.[11][12] This can be due to different expression levels of the target protein (eIF4A) or efflux pumps like P-gp.[3][12]
Q3: How do I determine if my Silvestrol analogues are specifically targeting the eIF4A helicase?
A3: To confirm the mechanism of action, you can perform the following assays:
-
In Vitro Translation Assay: This is a direct method to measure the inhibitory effect of your compounds on protein synthesis. You can use a cell-free translation system (e.g., Krebs-2 cell extracts) with a reporter mRNA (e.g., luciferase).[13] A potent analogue should inhibit the translation of mRNAs with complex 5'-untranslated regions (UTRs).[6][7]
-
eIF4A-RNA Binding Assay: A fluorescence polarization (FP) assay can be used to measure the ability of your analogues to "clamp" eIF4A to RNA.[13][14][15] This assay directly assesses the interaction with the target protein.
-
Western Blot Analysis: Treatment of cancer cells with your analogues should lead to a dose-dependent decrease in the protein levels of key oncogenes that are highly dependent on eIF4A for their translation, such as Cyclin D1, CDK4, and Mcl-1.[11][16]
Data on Silvestrol and Selected Analogues
The following tables summarize key quantitative data for Silvestrol and some of its simplified analogues to aid in comparing their properties.
Table 1: Cytotoxic Activity of Silvestrol and Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| Silvestrol | MCF-7 | ~3 | [16] |
| Silvestrol | T-47D | ~1 | [16] |
| Silvestrol | 697 ALL | 3.5 | [2] |
| Silvestrol | LNCaP | - | [17] |
| Silvestrol | CLL | 6.9 | [11] |
| Analogue 74 | - | Similar to Silvestrol | [6][7] |
| Analogue 76 | - | Similar to Silvestrol | [6][7] |
Table 2: In Vitro ADME Properties of Silvestrol and an Analogue
| Parameter | Silvestrol | Analogue 76 | Reference |
| Efflux Ratio | >100 | 5.6 | [2] |
| AUC (1 mg/kg) | 87 ngh/mL | 174 ngh/mL | [2] |
AUC (Area Under the Curve) is a measure of drug exposure.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the drug-likeness and mechanism of action of your Silvestrol analogues.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures to assess the effect of compounds on cell viability.[10]
Materials:
-
96-well cell culture plates
-
Your choice of cancer cell line
-
Complete cell culture medium
-
Silvestrol analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of your Silvestrol analogues in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: In Vitro Translation Assay
This protocol is based on the use of Krebs-2 cell extracts to evaluate the inhibition of cap-dependent translation.[13]
Materials:
-
Krebs-2 cell extract
-
Reporter mRNA (e.g., Firefly luciferase) with a complex 5'-UTR
-
Silvestrol analogues (dissolved in DMSO)
-
Reaction buffer containing MgCl2, Tris-HCl, ATP, GTP, CTP, creatine (B1669601) phosphate, creatine kinase, and amino acids.
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the Krebs-2 extract with the reaction buffer.
-
Add your Silvestrol analogue at the desired final concentration (include a vehicle control).
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
-
Initiation of Translation:
-
Add the reporter mRNA to the reaction mixture to a final concentration of approximately 10 ng/µL.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Measurement of Luciferase Activity:
-
Add the luciferase assay reagent to the reaction mixture according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity of the compound-treated samples to the vehicle control to determine the percentage of translation inhibition.
Visualizing Key Pathways and Workflows
The following diagrams illustrate important concepts in Silvestrol research.
Caption: Mechanism of action of Silvestrol and its analogues.
Caption: Workflow for improving the drug-likeness of Silvestrol analogues.
Caption: Silvestrol-induced intrinsic apoptosis pathway.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
long-term storage and handling of Silvestrol aglycone stock solutions.
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for Silvestrol aglycone stock solutions to ensure the integrity and successful application of this compound in research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder and stock solutions?
For optimal stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[1][2] Once dissolved into a stock solution, it is recommended to store it at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, reaching concentrations of at least 106 mg/mL.[1][2]
Q3: Are there any special considerations when using DMSO as a solvent?
Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can significantly impact the solubility of this compound.[1][3][4] Therefore, it is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility and stability.
Q4: How can I prepare different concentrations of this compound stock solutions?
To prepare stock solutions of varying concentrations, you can use the following table as a guide. The calculations are based on the molecular weight of this compound (478.49 g/mol ).[1]
| Desired Concentration | Mass of this compound (for 1 mL of DMSO) | Mass of this compound (for 5 mL of DMSO) | Mass of this compound (for 10 mL of DMSO) |
| 1 mM | 0.478 mg | 2.392 mg | 4.785 mg |
| 5 mM | 2.392 mg | 11.96 mg | 23.92 mg |
| 10 mM | 4.785 mg | 23.92 mg | 47.85 mg |
Q5: What is the primary mechanism of action for this compound?
This compound is an analog of Silvestrol and functions as a potent inhibitor of protein translation initiation.[1][2] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in unwinding mRNA secondary structures to facilitate ribosome binding.[5] By inhibiting eIF4A, this compound can selectively impede the translation of mRNAs with complex 5' untranslated regions, which often encode proteins involved in cell growth and proliferation.
Troubleshooting Guide
Issue 1: Precipitation or phase separation is observed in my stock solution.
-
Cause: This can occur during preparation, especially at higher concentrations, or after a freeze-thaw cycle. It may also be due to the use of DMSO that has absorbed moisture.
-
Solution: To aid dissolution, you can gently warm the solution and/or sonicate it.[1][4] Always ensure you are using anhydrous, newly opened DMSO for the initial preparation.
Issue 2: Inconsistent or weaker than expected experimental results.
-
Cause: This could be due to degradation of the this compound stock solution. Repeated freeze-thaw cycles can compromise the compound's stability.
-
Solution: Always aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[1] If you suspect degradation, it is advisable to prepare a fresh stock solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Issue 3: Difficulty dissolving this compound in aqueous solutions for in vivo studies.
-
Cause: this compound has poor solubility in aqueous solutions.
-
Solution: For in vivo applications, a specific formulation is required. A common protocol involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[1][4] Always add the solvents sequentially and ensure the solution is mixed thoroughly at each step.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 4.785 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of a Working Solution for In Vivo Administration
This protocol yields a clear solution with a this compound concentration of ≥ 7.5 mg/mL.[1][4]
-
Prepare a stock solution of this compound in DMSO (e.g., 75 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
This working solution should be prepared fresh before each use.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Anticancer Effects of Silvestrol Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Silvestrol aglycone, its parent compound Silvestrol, and other selected eIF4A inhibitors. The information is curated from preclinical studies to assist researchers in evaluating their therapeutic potential.
Introduction
Silvestrol and its aglycone are natural products belonging to the rocaglate family, which have demonstrated potent anticancer activity. Their primary mechanism of action is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation of many oncogenic proteins.[1][2] This guide focuses on validating the anticancer effects of this compound by comparing its performance with Silvestrol and other eIF4A inhibitors.
In Vitro Anticancer Activity: A Comparative Analysis
The following table summarizes the in vitro cytotoxicity of this compound, Silvestrol, and other eIF4A inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution.
| Compound | Cancer Cell Line | Assay Type | IC50/EC50/LC50 (nM) | Reference |
| This compound | MDA-MB-231 (Breast) | Proliferation Assay | E50: 20 ± 10 | --INVALID-LINK-- |
| myc-LUC Reporter | Luciferase Assay | EC50: 10 | --INVALID-LINK-- | |
| tub-LUC Reporter | Luciferase Assay | EC50: 200 | --INVALID-LINK-- | |
| Silvestrol | LNCaP (Prostate) | Cytotoxicity Assay | IC50: 1-7 | --INVALID-LINK-- |
| A549 (Lung) | Cytotoxicity Assay | LC50: 15 | [3] | |
| MCF-7 (Breast) | Cytotoxicity Assay | ED50: 1.2 | [3] | |
| PC-3 (Prostate) | Cytotoxicity Assay | LC50: 12 | [3] | |
| K562 (Leukemia) | Growth Inhibition | GI50: 12 | [3] | |
| CLL (Leukemia) | Cytotoxicity Assay | LC50: 6.9 | [4] | |
| U251 (Glioblastoma) | MTT Assay | IC50: 22.88 | [3] | |
| U87 (Glioblastoma) | MTT Assay | IC50: 13.15 | [3] | |
| Hepatocellular Carcinoma (various) | Cell Growth Assay | IC50: 12.5-86 | [5] | |
| CR-1-31-B (Synthetic Rocaglate) | ER+ Breast Cancer Cells | Cell Viability Assay | Potent Inhibition | [6] |
| MYC+/BCL2+ B cell lymphomas | Cell Viability Assay | Nanomolar activity | [2] | |
| Zotatifin (eIF4A inhibitor) | Various Cancer Cell Lines | Preclinical studies | Active | [7] |
| Hippuristanol (eIF4A inhibitor) | Various Cancer Cell Lines | Preclinical studies | Active | [1] |
| Pateamine A (eIF4A inhibitor) | Various Cancer Cell Lines | Preclinical studies | Active | [1] |
Mechanism of Action: Inhibition of Translation Initiation
Silvestrol and its aglycone target eIF4A, a key component of the eIF4F complex which is crucial for the initiation of cap-dependent translation. By binding to eIF4A, these compounds clamp it onto specific mRNA sequences, thereby stalling ribosome scanning and inhibiting the translation of proteins with complex 5' untranslated regions (UTRs).[1] Many of these proteins are critical for cancer cell survival and proliferation, including cyclins and anti-apoptotic proteins like Mcl-1 and Bcl-xL.[4][5][6]
Signaling Pathway of Silvestrol-Induced Apoptosis
The inhibition of eIF4A by Silvestrol and its aglycone leads to the downregulation of key survival proteins, ultimately triggering apoptosis through the mitochondrial (intrinsic) pathway.
Caption: Silvestrol-induced apoptosis pathway.
In Vivo Anticancer Efficacy
Preclinical studies in animal models have demonstrated the in vivo anticancer activity of Silvestrol. In xenograft models of human breast and prostate cancer, Silvestrol significantly suppressed tumor growth.[1] For instance, in an MDA-MB-231 breast cancer xenograft model, intraperitoneal administration of Silvestrol at 0.5 mg/kg daily for 8 days resulted in dramatic tumor growth suppression.[8] Similarly, in a hepatocellular carcinoma xenograft model, Silvestrol treatment improved the median survival of tumor-bearing mice.[5] While specific in vivo data for this compound is limited in the reviewed literature, its structural similarity and potent in vitro activity suggest it would have comparable effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of Silvestrol.[3]
-
Cell Seeding: Plate cancer cells (e.g., U87, U251) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Silvestrol) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Western Blot Analysis for Mcl-1 and Bcl-xL
This protocol is a general guideline for detecting changes in protein expression.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
This protocol is a general representation of in vivo efficacy studies.[8]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition.
References
- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silvestrol, a potent anticancer agent with unfavourable pharmacokinetics: Current knowledge on its pharmacological properties and future directions for the development of novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Silvestrol Aglycone and Other eIF4A Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic initiation factor 4A (eIF4A) is a critical component of the cellular machinery responsible for protein synthesis and a compelling target in cancer therapy. Its role in unwinding complex mRNA secondary structures is particularly vital for the translation of oncogenes that drive tumor growth and survival. Silvestrol aglycone, a derivative of the natural product Silvestrol, has emerged as a potent inhibitor of eIF4A. This guide provides an objective comparison of this compound with other prominent eIF4A inhibitors—Rocaglamide, Zotatifin (eFT226), and Pateamine A—supported by experimental data to inform preclinical research and drug development efforts.
Mechanism of Action: A Common Target, Diverse Interactions
All the inhibitors discussed herein target eIF4A, an ATP-dependent DEAD-box RNA helicase. However, their precise mechanisms of inhibition exhibit subtle yet significant differences.
-
Silvestrol, this compound, and Rocaglamide (Rocaglates): These compounds function as interfacial inhibitors. They stabilize the interaction between eIF4A and specific polypurine sequences within the 5' untranslated regions (UTRs) of mRNA.[1] This "clamping" effect traps eIF4A on the mRNA, preventing the scanning of the 43S preinitiation complex and thereby stalling translation initiation.[1]
-
Zotatifin (eFT226): As a synthetic rocaglate-inspired inhibitor, Zotatifin shares a similar mechanism of action with Silvestrol and Rocaglamide. It promotes the binding of eIF4A to specific mRNA sequences containing recognition motifs in their 5'-UTRs, leading to the formation of a stable ternary complex and subsequent inhibition of translation.[2]
-
Pateamine A: This marine natural product also targets eIF4A but through a distinct mechanism. Pateamine A binds to eIF4A and enhances its RNA binding and ATPase activity. However, it simultaneously prevents the association of eIF4A with eIF4G, a crucial scaffolding protein in the eIF4F complex, thus inhibiting translation initiation.
Performance Data: A Quantitative Comparison
The following table summarizes the reported inhibitory activities of this compound and its counterparts. It is important to note that the experimental conditions, such as cell lines and assay types, can vary between studies, which may influence the observed potency.
| Inhibitor | Assay Type | Cell Line/System | Potency (IC50/EC50/GI50) | Reference |
| This compound | In vitro Translation (myc-LUC) | - | EC50: 10 nM | |
| In vitro Translation (tub-LUC) | - | EC50: 200 nM | ||
| Cell Proliferation | MDA-MB-231 | E50: 20 ± 10 nM | ||
| Rocaglamide | HSF1 Activation Inhibition | - | IC50: ~50 nM | [3] |
| Zotatifin (eFT226) | eIF4A Binding (in vitro) | - | IC50: 2 nM | [2] |
| In vitro Translation (AGAGAG 5'-UTR) | MDA-MB-231 | IC50: 1.5 nM | [2] | |
| In vitro Translation (GGCGGC 5'-UTR) | MDA-MB-231 | IC50: 13.8 nM | [2] | |
| In vitro Translation (CCGCCG 5'-UTR) | MDA-MB-231 | IC50: 92.5 nM | [2] | |
| In vitro Translation (CAACAA 5'-UTR) | MDA-MB-231 | IC50: 217.5 nM | [2] | |
| Cell Proliferation | MDA-MB-231 | GI50: <15 nM | [2] | |
| Luciferase Reporter (FGFR1 5'-UTR) | HEK293 | IC50: 4.2 nM | [4][5] | |
| Luciferase Reporter (FGFR2 5'-UTR) | HEK293 | IC50: 0.8 nM | [4][5] | |
| Luciferase Reporter (HER2 5'-UTR) | HEK293 | IC50: 1.3 nM | [4][5] | |
| Luciferase Reporter (TUBA 5'-UTR) | HEK293 | IC50: 36 nM | [4][5] | |
| Pateamine A | Cell Proliferation | Various Cancer Cell Lines | Sub-nanomolar IC50 | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the methodology used for Zotatifin.[4]
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare a 10-point, two-fold serial dilution of the eIF4A inhibitor in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.1%. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with vehicle-treated cells as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells (background) from all other measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
-
In Vitro Translation Assay (Dual-Luciferase® Reporter Assay)
This protocol is a generalized procedure based on methods for evaluating eIF4A inhibitors.[4][7]
-
Reporter Constructs: Utilize a bicistronic reporter plasmid containing a cap-dependent Renilla luciferase (Rluc) gene and a downstream firefly luciferase (Fluc) gene under the control of a 5'-UTR of interest (e.g., from an oncogene sensitive to eIF4A inhibition). A control vector with a simple, unstructured 5'-UTR should also be used.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfect the cells with the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the eIF4A inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 4-24 hours. The optimal incubation time should be determined empirically.
-
Cell Lysis:
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Normalize these ratios to the vehicle-treated control.
-
Plot the normalized ratios against the inhibitor concentration to determine the IC50 value.
-
eIF4A Helicase Assay (Fluorescence Polarization)
This is a general protocol for assessing the RNA clamping activity of rocaglates.[8]
-
Reagents and Materials:
-
Purified recombinant human eIF4A1 protein.
-
Fluorescently labeled (e.g., FAM) single-stranded RNA oligonucleotides with and without polypurine sequences (e.g., poly(AG)8 and poly(UC)8).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT).
-
eIF4A inhibitors dissolved in DMSO.
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP).
-
384-well, low-volume, black, round-bottom plates.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing eIF4A1 (e.g., 100 nM), FAM-labeled RNA (e.g., 10 nM), and AMP-PNP (e.g., 1 mM) in the assay buffer.
-
Add serial dilutions of the eIF4A inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
The change in fluorescence polarization is indicative of the inhibitor-induced clamping of eIF4A1 to the RNA.
-
Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the EC50 for RNA clamping.
-
Conclusion
This compound and other eIF4A inhibitors represent a promising class of anti-cancer agents by targeting a fundamental process dysregulated in many malignancies. While this compound demonstrates potent activity, its direct comparison with other inhibitors under identical conditions is an area requiring further investigation. Zotatifin has shown significant promise with low nanomolar potency in various assays and is currently in clinical development. Rocaglamide and Pateamine A also exhibit strong anti-proliferative effects. The choice of inhibitor for preclinical studies will depend on the specific research question, the cancer model being investigated, and the desired mechanistic insights. The provided data and protocols serve as a valuable resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting eIF4A in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 6. Second-generation derivatives of the eukaryotic translation initiation inhibitor pateamine A targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein–RNA interactions mediated by silvestrol—insight into a unique molecular clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Silvestrol Aglycone: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Silvestrol aglycone's activity in different cell lines. By presenting key experimental data and methodologies, we aim to offer an objective comparison of its performance, shedding light on its potential as a novel anti-cancer agent.
Silvestrol, a natural product isolated from the plants of the Aglaia genus, has demonstrated significant anti-cancer properties. Its mechanism of action primarily involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex. This inhibition leads to a reduction in the translation of oncogenic proteins, ultimately inducing apoptosis and cell cycle arrest in cancer cells. This compound, a synthetic analog of Silvestrol, shares the core structure responsible for this activity. This guide focuses on the available data for this compound and compares it with its well-studied parent compound, Silvestrol, to provide a clearer understanding of its potential in cancer therapy.
Comparative Efficacy of Silvestrol and this compound
While extensive data exists for Silvestrol across a wide range of cancer cell lines, the publicly available information for this compound is more limited. However, the existing data points to its potent anti-cancer activity. The following tables summarize the available quantitative data for both compounds to facilitate a direct comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Metric | Value |
| Protein Translation Inhibition | myc-LUC Reporter | EC50 | 10 nM |
| Protein Translation Inhibition | tub-LUC Reporter | EC50 | 200 nM |
| Cell Proliferation Inhibition | MDA-MB-231 (Breast Cancer) | E50 | 20 ± 10 nM |
Table 2: In Vitro Activity of Silvestrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (nM) |
| LNCaP | Prostate Cancer | IC50 | 1-7 |
| PC-3 | Prostate Cancer | IC50 | ~60 |
| MDA-MB-231 | Breast Cancer | IC50 | ~60 |
| Lung Cancer Cell Lines | Lung Cancer | IC50 | 1-7 |
| Leukemia Cell Lines (average) | Leukemia | LC50 | 6.9 |
| THP-1 (FLT3-wt) | Acute Myeloid Leukemia | IC50 | 3.8 |
| MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | IC50 | 2.7 |
| Primary AML Blasts (FLT3-wt) | Acute Myeloid Leukemia | IC50 | ~12 |
| Primary AML Blasts (FLT3-ITD) | Acute Myeloid Leukemia | IC50 | ~5 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Cell Viability and Proliferation Assay (MTT Assay)
The anti-proliferative activity of this compound in the MDA-MB-231 human breast cancer cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The E50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protein Translation Inhibition Assay (Luciferase Reporter Assay)
The inhibitory effect of this compound on protein translation was assessed using a dual-luciferase reporter assay. This assay utilizes reporter constructs containing the firefly luciferase gene under the control of different 5' untranslated regions (UTRs), such as the c-myc IRES (myc-LUC) and the α-tubulin 5' UTR (tub-LUC).
-
Cell Transfection: Cells (e.g., HEK293T) are transiently co-transfected with the experimental luciferase reporter plasmid (myc-LUC or tub-LUC) and a control plasmid expressing Renilla luciferase, which serves as an internal control for transfection efficiency and cell viability.
-
Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 6-24 hours).
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase assay reagent kit.
-
Data Normalization and Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. The percentage of translation inhibition is calculated relative to the vehicle-treated control. The EC50 value, the concentration of the compound that causes a 50% reduction in luciferase activity, is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: this compound's Mechanism of Action.
Caption: General Experimental Workflow.
Caption: Logical Relationship of this compound's Action.
Discussion and Future Directions
The available data, though limited for this compound, strongly suggests that it retains the potent anti-cancer activity of its parent compound, Silvestrol. The low nanomolar EC50 and E50 values in translation inhibition and cell proliferation assays highlight its potential as a therapeutic candidate. The shared core structure responsible for eIF4A inhibition provides a strong rationale for the observed activity.
However, a comprehensive cross-validation of this compound's activity across a broader panel of cancer cell lines is crucial for a more complete understanding of its therapeutic potential and spectrum of activity. Direct comparative studies with Silvestrol under identical experimental conditions would be invaluable in discerning any subtle differences in potency, selectivity, or off-target effects.
Future research should focus on:
-
Expanding the cell line panel: Evaluating the cytotoxic and anti-proliferative effects of this compound in a diverse range of cancer cell lines, including those from different tissue origins and with various genetic backgrounds.
-
Direct comparative studies: Performing head-to-head comparisons of Silvestrol and this compound to accurately assess their relative potencies.
-
In vivo studies: Investigating the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.
A Comparative Analysis of Silvestrol Aglycone and Episilvestrol: Unraveling the Nuances of eIF4A Inhibition
Silvestrol (B610840) and its diastereomer, episilvestrol (B1254449), both potent natural products isolated from the Aglaia species, have garnered significant attention in the scientific community for their profound anti-cancer and antiviral activities.[1][2] This guide provides a detailed comparative analysis of Silvestrol aglycone and episilvestrol, focusing on their biological performance supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules. Both compounds exert their primary biological effect by inhibiting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of protein synthesis.[3][4][5][6]
Quantitative Biological Activity
The cytotoxic and antiviral potencies of Silvestrol and episilvestrol have been evaluated across various studies. The following table summarizes key quantitative data, primarily focusing on their half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50) in different cancer cell lines and their effective concentrations (EC50) against viral replication.
| Compound | Assay | Cell Line / Virus | Potency (nM) | Reference |
| Silvestrol | Cytotoxicity (LC50) | Chronic Lymphocytic Leukemia (CLL) | 6.9 | [7] |
| Silvestrol | Cytotoxicity (IC50) | Various Cancer Cell Lines | 1 - 7 | [5] |
| Silvestrol | Antiviral (EC50) | Zika Virus (ZIKV) | 1.13 | [8] |
| Silvestrol | Antiviral (EC50) | Lassa Fever Virus (LASV) | ~20 - 50 | [8] |
| Silvestrol | Antiviral (EC50) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | ~20 - 50 | [8] |
| Silvestrol | Antiviral (EC50) | Poliovirus (PV) | 20 | [6] |
| Episilvestrol | Cytotoxicity | Human Oral Epidermoid Carcinoma (KB) | Potent | [2] |
It is important to note that while both compounds are highly active, the stereochemistry at the C-2‴ position of the 1,4-dioxanyloxy unit plays a significant role in their biological activity.[4] Silvestrol generally exhibits greater potency in several biological test systems compared to derivatives lacking this specific configuration.[7]
Mechanism of Action: Inhibition of eIF4A and Protein Synthesis
Silvestrol and episilvestrol share a common mechanism of action by targeting eIF4A, a key component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs, a critical step for ribosome recruitment and the initiation of translation. By binding to eIF4A, these compounds stabilize the eIF4A-RNA complex, effectively stalling the helicase activity.[6][9] This leads to a depletion of free eIF4A and prevents the unwinding of complex 5' UTRs, thereby preferentially inhibiting the translation of mRNAs that encode for proteins involved in cell survival and proliferation, such as Mcl-1.[7][9] This selective inhibition of malignancy-related mRNAs is believed to be a key contributor to their potent anti-cancer activity.[9]
Caption: Mechanism of action of Silvestrol and episilvestrol.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of Silvestrol and episilvestrol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Chronic Lymphocytic Leukemia cells) are seeded in 96-well plates at a predetermined density.[7]
-
Compound Treatment: Cells are incubated with various concentrations of Silvestrol or episilvestrol for a specified period (e.g., 72 hours).[7]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the LC50 or IC50 value is determined by plotting cell viability against compound concentration.[7]
Antiviral Activity Assay (EC50 Determination)
The antiviral efficacy is often determined by measuring the reduction in viral RNA levels or viral protein expression.
Methodology:
-
Cell Infection: Host cells (e.g., primary murine hepatocytes) are infected with the virus of interest (e.g., LASV or CCHFV).[8]
-
Compound Treatment: Infected cells are treated with a range of concentrations of Silvestrol or episilvestrol.[8]
-
Incubation: The cells are incubated for a period sufficient for viral replication.
-
Quantification of Viral Load: Viral RNA is extracted and quantified using quantitative real-time PCR (qRT-PCR), or viral protein expression is measured by methods like Western blotting or immunofluorescence.[8]
-
Data Analysis: The effective concentration 50 (EC50), the concentration at which viral replication is inhibited by 50%, is calculated from the dose-response curve.[8]
Caption: Experimental workflows for cytotoxicity and antiviral assays.
Synthesis Overview
The total synthesis of both (-)-Silvestrol and (-)-episilvestrol has been successfully achieved, often through a biosynthetic-based approach.[10][11] Key steps typically involve the synthesis of the cyclopenta[b]benzofuran core and the 1,4-dioxane (B91453) fragment, followed by their coupling.[11][12] For instance, a common strategy employs a photochemical [3+2] cycloaddition to form the core structure.[11][12] The synthesis of episilvestrol can be achieved, and subsequently, Silvestrol can be synthesized from episilvestrol through a Mitsunobu inversion, highlighting the close structural and synthetic relationship between the two molecules.[11][12]
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of biotinylated episilvestrol: highly selective targeting of the translation factors eIF4AI/II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total synthesis of the potent anticancer Aglaia metabolites (-)-silvestrol and (-)-episilvestrol and the active analogue (-)-4'-desmethoxyepisilvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Silvestrol and Silvestrol Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo and in vitro efficacy of Silvestrol (B610840) and its derivative, Silvestrol aglycone. The available scientific literature indicates that while both compounds exhibit activity at the cellular level, the extent of research and documented in vivo efficacy is significantly more substantial for Silvestrol.
Executive Summary
Silvestrol, a natural product isolated from plants of the genus Aglaia, has demonstrated potent anti-cancer activity in a wide range of in vitro and in vivo models. It functions primarily as an inhibitor of protein translation by targeting the eukaryotic initiation factor 4A (eIF4A). In contrast, while its derivative, this compound, also shows in vitro activity by inhibiting protein synthesis and cell proliferation, there is a notable absence of published in vivo efficacy data. This guide will present the existing data for both compounds to highlight the well-documented therapeutic potential of Silvestrol and the current knowledge gap regarding the in vivo performance of this compound.
In Vitro Efficacy: A Head-to-Head Comparison
Both Silvestrol and this compound have been shown to inhibit cancer cell processes in vitro. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Metric | Value (nM) | Reference |
| Protein Translation Inhibition | myc-LUC Luciferase Reporter | EC50 | 10 | [1] |
| Protein Translation Inhibition | tub-LUC Luciferase Reporter | EC50 | 200 | [1] |
| Cell Proliferation | MDA-MB-231 | E50 (72h) | 20 ± 10 | [1] |
Table 2: In Vitro Efficacy of Silvestrol
| Assay | Cell Line/System | Metric | Value (nM) | Reference |
| Protein Synthesis Inhibition | MDA-MB-231 and PC-3 | IC50 (1h) | ~60 | [2] |
| Cytotoxicity | Chronic Lymphocytic Leukemia (CLL) Patient Cells | LC50 (72h) | 6.9 | [3] |
| Cytotoxicity | Lung, Prostate, and Breast Cancer Cell Lines | IC50 | 1 - 7 | |
| Anti-leukemic Activity | THP-1 (FLT3-wt AML) | IC50 | 3.8 | |
| Anti-leukemic Activity | MV4-11 (FLT3-ITD AML) | IC50 | 2.7 | |
| Anti-leukemic Activity | Primary AML Blasts (FLT3-wt) | IC50 | ~12 | |
| Anti-leukemic Activity | Primary AML Blasts (FLT3-ITD) | IC50 | ~5 | |
| Anti-proliferative Activity | Hematological and Solid Tumor Cells | IC50 | low nM range | [4] |
In Vivo Efficacy: A Focus on Silvestrol
A significant body of evidence supports the in vivo anti-cancer efficacy of Silvestrol across various preclinical models. In stark contrast, there is a lack of available in vivo data for this compound in the reviewed literature.
Table 3: In Vivo Efficacy of Silvestrol
| Cancer Model | Animal Model | Dosing and Administration | Key Outcomes | Reference |
| Breast and Prostate Cancer | Xenograft Models | Not specified | Significant anticancer activity, increased apoptosis, decreased proliferation, and inhibition of angiogenesis. | [2] |
| Lymphoma | Eμ-myc Model | Not specified | Modulates chemosensitivity. | [2] |
| Chronic Lymphocytic Leukemia (CLL) | Eμ-Tcl-1 Transgenic Mice | 1.5 mg/kg/day for 5 days (i.p.) for 2 weeks | Significant B-cell reduction. | |
| Acute Lymphoblastic Leukemia (ALL) | 697 Xenograft SCID Mice | Not specified | Significantly extends survival with no discernible toxicity. | [3] |
| Leukemia | P388 Murine Model | Not specified | Active. | |
| Various Cancers | Hollow Fiber Assay | Not specified | Promising antitumor activity without significant weight loss. | [3] |
| Prostate Cancer | PC-3 Xenograft Murine Model | Not specified | Inhibits tumor growth. | [3] |
| Acute Myeloid Leukemia (AML) | MV4-11 Leukemia-Engrafted Mice | Not specified | Median survival of 63 days (treated) vs. 29 days (control). |
Mechanism of Action: Targeting Protein Synthesis
Silvestrol and its aglycone are believed to share a similar mechanism of action by targeting the eIF4A RNA helicase, a key component of the translation initiation complex. By clamping eIF4A onto mRNA, these compounds inhibit the initiation of protein synthesis, leading to a reduction in the levels of proteins that are crucial for cancer cell survival and proliferation.
Caption: Silvestrol's Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of typical protocols used in the evaluation of these compounds.
In Vitro Cell Viability and Proliferation Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with various concentrations of Silvestrol or this compound for specified durations (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Assessment:
-
MTS/MTT Assay: A reagent is added to the wells, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to determine the percentage of viable cells relative to an untreated control.
-
Crystal Violet Assay: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the total cell number.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. Silvestrol is administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at specified doses and schedules.
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured periodically using calipers.
-
Survival: The lifespan of the treated mice is compared to that of the control group.
-
Biomarker Analysis: At the end of the study, tumors may be excised for immunohistochemical or Western blot analysis of markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Toxicity Assessment: The general health of the mice, including body weight and signs of distress, is monitored throughout the study.
Caption: General Experimental Workflow.
Logical Relationship: From In Vitro to In Vivo
The progression from in vitro to in vivo studies is a cornerstone of preclinical drug development. In vitro experiments provide initial evidence of a compound's biological activity and mechanism of action in a controlled cellular environment. Promising in vitro results justify the more complex and resource-intensive in vivo studies, which assess the compound's efficacy and safety in a whole-organism context. The extensive research on Silvestrol exemplifies this successful transition, while the current data on this compound positions it at the in vitro discovery stage.
Caption: In Vitro vs. In Vivo Data Availability.
Conclusion
Silvestrol is a well-characterized anti-cancer agent with robust preclinical data supporting its efficacy both in vitro and in vivo. It represents a promising therapeutic candidate that has progressed significantly through the drug discovery pipeline. In contrast, while this compound demonstrates encouraging in vitro activity, a critical gap exists in the understanding of its in vivo efficacy and tolerability. Further preclinical studies are warranted to determine if this compound holds similar therapeutic potential to its parent compound. For researchers in drug development, Silvestrol serves as a benchmark for a potent eIF4A inhibitor, while this compound represents an earlier-stage compound requiring comprehensive in vivo evaluation to ascertain its translational promise.
References
- 1. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grantome.com [grantome.com]
- 4. Silvestrol regulates G2/M checkpoint genes independent of p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Silvestrol and its Aglycone
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships that govern the toxicity of a compound is paramount. This guide provides a comparative analysis of the toxicity profiles of silvestrol (B610840), a promising rocaglate natural product, and its aglycone. While extensive data exists for silvestrol, information on its aglycone is notably limited, preventing a direct, comprehensive comparison. This guide summarizes the available experimental data for silvestrol and highlights the current knowledge gap regarding its aglycone.
In Vitro Cytotoxicity of Silvestrol
Silvestrol has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines. This cytotoxicity is cell-type dependent and often observed at nanomolar concentrations. The mechanism is primarily attributed to its inhibition of the eukaryotic translation initiation factor 4A (eIF4A), leading to apoptosis and autophagy.[1][2][3][4] The table below summarizes the reported 50% inhibitory concentration (IC50) or cytotoxic concentration (CC50) values for silvestrol in various cell lines.
| Cell Line | Cancer Type | IC50/CC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 1 - 7 | [1] |
| HEK293T | Embryonal Kidney | 15.9 | [5][6] |
| Caki-2 | Kidney Cancer | 37 | [5] |
| A549 | Lung Cancer | 9.42 | [5][7] |
| HT-29 | Colon Cancer | 0.7 | [5][7] |
| MDA-MB-435 | Melanoma | Varies (concentration-dependent) | [2] |
| Various B-cell malignancies | Leukemia | Low nanomolar | [8] |
| CLL | Chronic Lymphocytic Leukemia | 6.9 (LC50) | [9] |
| PC-3 | Prostate Cancer | Not specified | [9] |
| KB | Oral Epidermoid Carcinoma | Potent | [10][11] |
It is important to note that the expression levels of the P-glycoprotein (P-gp) efflux transporter can significantly influence the intracellular concentration and, consequently, the cytotoxicity of silvestrol.[5][6][12] Cell lines with low P-gp expression tend to exhibit higher sensitivity to silvestrol.[5][6][12]
In Vivo Toxicity of Silvestrol
In animal models, silvestrol has been reported to be generally well-tolerated at therapeutic doses.[3][8][9] Studies in mice have shown that administration of silvestrol did not lead to significant weight loss or other overt signs of toxicity.[3][9] Furthermore, long-term administration in non-tumor bearing mice did not show appreciable changes in blood cell counts, liver or spleen weight.[3] Interestingly, instead of an elevation in liver enzymes (ALT and AST), a slight reduction was observed, potentially reflecting the inhibition of protein synthesis.[3] In a xenograft model of acute lymphoblastic leukemia, silvestrol significantly extended survival without discernible toxicity.[9]
A computational study predicted a high safety margin for silvestrol with an LD50 of 2,300 mg/kg, classifying it as toxicity class 5.[13]
Toxicity Profile of Silvestrol Aglycone
There is a significant lack of publicly available data on the toxicity of silvestrol's aglycone. While the synthesis of silvestrol analogues, including modifications at the C6 position where the pseudo-sugar is attached, has been explored to improve drug-like properties, direct comparative toxicity studies between silvestrol and its aglycone are not found in the reviewed literature.[14] One source indicates that "this compound" is commercially available, but provides no toxicological data.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited in the literature for determining the toxicity of silvestrol.
Cell Viability and Cytotoxicity Assays (e.g., MTS Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of silvestrol (or vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The quantity of formazan (B1609692) product is directly proportional to the number of living cells in culture.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 or CC50 values are calculated using non-linear regression analysis.
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with silvestrol at the desired concentration and for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Toxicity Studies in Murine Models
-
Animal Models: Non-tumor bearing or tumor-bearing immunodeficient mice (e.g., SCID mice) are used.
-
Drug Administration: Silvestrol, formulated in a suitable vehicle (e.g., hydroxypropyl-β-cyclodextrin), is administered via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.
-
Monitoring: Animals are monitored regularly for signs of toxicity, including weight loss, changes in behavior, and overall health.
-
Blood and Tissue Analysis: At the end of the study, blood samples may be collected for complete blood counts and serum chemistry analysis (e.g., ALT, AST levels). Organs such as the liver and spleen may be harvested, weighed, and subjected to histopathological examination.
-
Data Analysis: The collected data from the treated group is compared to the vehicle-treated control group to assess any toxic effects.
Signaling Pathways and Experimental Workflows
The primary mechanism of silvestrol's cytotoxicity involves the inhibition of protein synthesis, which in turn triggers apoptotic pathways.
Figure 1. Simplified signaling pathway of Silvestrol-induced apoptosis.
Figure 2. General workflow for an in vitro cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of silvestrol as a potential therapeutic agent for pediatric COVID-19: an interpreted computational and phytochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Silvestrol Aglycone in Cholangiocarcinoma: A Comparative Outlook
For Researchers, Scientists, and Drug Development Professionals
Cholangiocarcinoma (CCA), a malignancy of the biliary tract, presents a significant therapeutic challenge due to its late diagnosis and limited treatment options.[1] Standard-of-care chemotherapy, primarily a combination of gemcitabine (B846) and cisplatin, offers modest survival benefits.[2] The growing understanding of CCA's molecular landscape has paved the way for targeted therapies against specific genetic alterations, such as FGFR and IDH-1 mutations, expanding the therapeutic arsenal.[1][3] This guide provides a comparative overview of the therapeutic potential of Silvestrol (B610840) aglycone, a derivative of the natural product Silvestrol, for the treatment of cholangiocarcinoma, in the context of existing therapies and the strong rationale for its target, the eukaryotic initiation factor 4A (eIF4A).
Targeting the eIF4A Helicase: A Promising Strategy for Cholangiocarcinoma
Recent research has highlighted the translation initiation factor eIF4A1 as a compelling therapeutic target in intrahepatic cholangiocarcinoma (iCCA). Studies have shown that eIF4A1 is overexpressed in human iCCA tissues and that its expression levels are inversely correlated with patient prognosis.[1] This provides a strong foundation for investigating eIF4A inhibitors, such as Silvestrol and its aglycone, for CCA therapy.
Silvestrol, a natural rocaglate, functions by clamping eIF4A onto mRNA polypurine sequences, thereby inhibiting the initiation of translation, a critical step in protein synthesis that is often dysregulated in cancer.[3] While direct experimental data on Silvestrol aglycone in cholangiocarcinoma is limited in publicly available literature, the potent anticancer effects of Silvestrol in various other cancer models, including hepatocellular carcinoma, breast cancer, and prostate cancer, suggest its potential applicability in CCA.[4][5][6]
Comparative Analysis of Therapeutic Strategies
To objectively evaluate the potential of this compound, a comparison with current therapeutic modalities for cholangiocarcinoma is essential. The following tables summarize the performance of standard chemotherapy and a mechanistically similar investigational drug, the eIF4A inhibitor zotatifin.
Table 1: In Vitro Efficacy of eIF4A Inhibition in Cholangiocarcinoma Cell Lines
| Compound | Cell Line(s) | Key Findings | Reference |
| Zotatifin | iCCA cell lines (CCLP1, HUCCT1, etc.) | Significantly reduced cell growth. | [1] |
| Silvestrol | Breast and Prostate Cancer Cell Lines | Potent inhibition of protein synthesis (IC50 ~60 nM). | [3] |
| Silvestrol | Hepatocellular Carcinoma Cell Lines | Inhibited cell growth with IC50 values ranging from 12.5-86 nM.[6] | [5] |
Table 2: In Vivo Efficacy of eIF4A Inhibitors and Standard Chemotherapy
| Treatment | Model | Key Findings | Reference |
| Zotatifin | - | In vivo data in CCA not yet published, but in clinical trials. | [1] |
| Silvestrol | Breast Cancer Xenograft | Dramatically suppressed tumor growth at 0.5 mg/kg/day (i.p.). | [3] |
| Silvestrol | Hepatocellular Carcinoma Xenograft | Improved survival with a median survival of 42 days vs. 28 days for control at 0.4 mg/kg.[6] | [5] |
| Gemcitabine + Cisplatin | Human Patients (Advanced Biliary Tract Cancer) | Median overall survival of 11.7 months. | [2] |
Table 3: Pharmacokinetic Properties of Silvestrol
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | 1.7% | Mouse | Oral | [3] |
| Intraperitoneal Bioavailability | 100% | Mouse | Intraperitoneal | [3] |
| Metabolism | Converted to inactive silvestrol acid | Rat Plasma | - | [3] |
The poor oral bioavailability of Silvestrol is a significant consideration for clinical development. However, its high intraperitoneal bioavailability suggests that alternative administration routes could be effective. The therapeutic potential of this compound would need to be assessed to determine if it offers an improved pharmacokinetic profile.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a potential experimental approach for validating this compound, the following diagrams are provided.
Caption: this compound inhibits the eIF4A helicase subunit of the eIF4F complex, leading to the suppression of oncogenic protein translation and promoting apoptosis in cancer cells.
Caption: A proposed experimental workflow to validate the therapeutic potential of this compound in cholangiocarcinoma, encompassing in vitro, in vivo, and pharmacokinetic studies.
Detailed Experimental Protocols
The following are representative protocols for key experiments that would be necessary to validate the therapeutic potential of this compound in cholangiocarcinoma.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cholangiocarcinoma cells (e.g., CCLP1, HUCCT1) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, gemcitabine, cisplatin, or combination treatments for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cholangiocarcinoma cells in a 6-well plate and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cholangiocarcinoma cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound (administered intraperitoneally), gemcitabine/cisplatin, and combination therapy.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
While direct experimental evidence for this compound in cholangiocarcinoma remains to be published, the overexpression of its target, eIF4A1, in this cancer type provides a strong rationale for its investigation. The potent anti-cancer activity of Silvestrol in other malignancies further supports its potential. Future preclinical studies, following the experimental workflows outlined above, are crucial to directly compare the efficacy and safety of this compound against standard-of-care treatments for cholangiocarcinoma. Addressing the pharmacokinetic challenges, potentially through the evaluation of the aglycone form or novel delivery systems, will be critical for its clinical translation. The development of potent and specific eIF4A inhibitors like this compound represents a promising avenue for improving therapeutic outcomes for patients with this devastating disease.
References
- 1. Targeting EIF4A1 is effective against human intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | First Line and Second Line Chemotherapy in Advanced Cholangiocarcinoma and Impact of Dose Reduction of Chemotherapy: A Retrospective Analysis [frontiersin.org]
- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of the translation inhibitor silvestrol in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of the Translation Inhibitor Silvestrol in Hepatocellular Cancer | PLOS One [journals.plos.org]
A Comparative Study of Simplified Silvestrol Analogues: Streamlining Complexity for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Silvestrol (B610840), a natural product isolated from the Aglaia species, has garnered significant attention in the field of oncology for its potent anticancer activity. Its mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis. This unique mechanism makes it a promising candidate for targeting cancers that are dependent on dysregulated protein translation. However, the complex chemical structure and unfavorable pharmacokinetic properties of Silvestrol have hindered its clinical development.[1][2][3] This has spurred the development of simplified synthetic analogues aimed at retaining or improving biological activity while enhancing drug-like properties. This guide provides a comparative analysis of these simplified Silvestrol analogues, supported by experimental data, to aid in the advancement of this promising class of anticancer agents.
Performance Comparison of Silvestrol and Simplified Analogues
Efforts to simplify the intricate scaffold of Silvestrol have led to the creation of several analogues with promising biological profiles. These modifications primarily focus on replacing the complex dioxanylcarvone moiety while preserving the core cyclopenta[b]benzofuran structure crucial for eIF4A binding. The following tables summarize the in vitro cytotoxicity and pharmacokinetic parameters of Silvestrol and some of its notable simplified analogues.
| Compound | Cell Line | IC50 / LC50 (nM) | Reference |
| Silvestrol | LNCaP (Prostate) | ~30 | [4] |
| CLL (Leukemia) | 6.9 (LC50) | [5] | |
| Analogue 74 | Various Cancer Cell Lines | Similar to Silvestrol | [1][6] |
| Analogue 76 | Various Cancer Cell Lines | Similar to Silvestrol | [1][6] |
| CR-1-31 B | Various Cancer Cell Lines | Nanomolar range | [7] |
Table 1: In Vitro Cytotoxicity of Silvestrol and Simplified Analogues. This table highlights the potent cytotoxic activity of simplified analogues, which is comparable to the parent compound, Silvestrol, across various cancer cell lines.
| Compound | Parameter | Value | Reference |
| Silvestrol | Efflux Ratio | >100 | [2] |
| AUC (1 mg/kg) | 87 ngh/mL | [2] | |
| Analogue 76 | Efflux Ratio | 5.6 | [2] |
| AUC (1 mg/kg) | 174 ngh/mL | [2] |
Table 2: Comparative ADME Properties of Silvestrol and Analogue 76. This table demonstrates the significantly improved pharmacokinetic profile of the simplified analogue 76, with a much lower efflux ratio and higher systemic exposure (AUC) compared to Silvestrol.
The Target: eIF4A-Mediated Translation Initiation
Silvestrol and its analogues exert their anticancer effects by targeting the eIF4F complex, a key player in the initiation of cap-dependent translation. Specifically, they bind to the DEAD-box RNA helicase eIF4A, clamping it onto mRNA and thereby stalling the unwinding of secondary structures in the 5' untranslated region (UTR).[8][9] This prevents the assembly of the 43S preinitiation complex and subsequent protein synthesis.[1][8] Cancers with mutations in pathways that drive protein synthesis, such as PI3K/AKT/mTOR and Ras/MEK/ERK, are particularly sensitive to eIF4A inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of the potent anticancer Aglaia metabolites (-)-silvestrol and (-)-episilvestrol and the active analogue (-)-4'-desmethoxyepisilvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Silvestrol Aglycone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Silvestrol aglycone, a potent anti-cancer agent and protein translation inhibitor, is critical to ensure laboratory safety and environmental protection.[1] As a hazardous chemical, it necessitates a disposal protocol that adheres to strict guidelines to mitigate risks of exposure and contamination. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and can cause skin and eye irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[2]
-
Eye Protection: Use safety goggles with side-shields.[2]
-
Skin and Body Protection: Don impervious clothing.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a suitable respirator.[2]
Ensure that a safety shower and eye wash station are readily accessible in the work area.[2]
Step-by-Step Disposal Plan
This disposal plan is based on general best practices for hazardous chemical waste management and should be performed in accordance with local regulations.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes pure compound, contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), and solutions.
-
Solid Waste:
-
Dry Chemicals: Dispose of solid this compound in its original manufacturer's container whenever possible.[3]
-
Contaminated Lab Supplies: Items such as gloves, bench paper, and Kim Wipes that are contaminated with this compound should be double-bagged in clear plastic bags to allow for visual inspection.[3]
-
-
Liquid Waste:
-
Sharps:
-
Pipettes, pipette tips, and any broken glass contaminated with this compound must be placed in a designated sharps container to prevent punctures.[3]
-
Step 2: Waste Containment and Labeling
Proper containment and labeling are crucial for safe storage and disposal.
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[4][6] The original container is often the best option for unused product.[5]
-
Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag.[3][6] The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 960365-65-5
-
The hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or lab contact
-
Step 3: Storage of Hazardous Waste
Store the contained and labeled waste in a designated hazardous waste storage area within the laboratory.[3]
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills.[3] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[3]
-
Segregation: Store this compound waste away from incompatible materials. For example, keep it separate from acids and bases.[5]
-
Location: Store hazardous waste below eye level and away from sinks or floor drains to prevent accidental release.[4]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.[7]
-
Pickup Schedule: Be aware of the maximum accumulation times for hazardous waste in your laboratory and schedule pickups accordingly to remain in compliance with regulations.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Secondary Containment Capacity | Must hold 110% of the primary container's volume. | [3] |
| Maximum Laboratory Waste Accumulation (General) | Typically no more than 25 gallons total. | [4] |
| Maximum Reactive Acutely Hazardous Waste Accumulation | No more than 1 quart. | [4] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve experimental methodologies. The information is derived from safety data sheets and general laboratory safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Silvestrol Aglycone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Silvestrol aglycone, a potent cytotoxic compound. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound is a powerful research compound with cytotoxic properties that necessitate stringent handling protocols. Exposure can lead to skin and eye irritation, and its full toxicological profile is yet to be completely understood. The following guidelines are based on established procedures for managing highly potent and cytotoxic substances.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when working with this compound in any form, whether solid or in solution.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator | Essential when handling the powdered form of the compound to prevent inhalation of aerosolized particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step process must be followed in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Transport: If the primary container is intact, transport it to the designated and clearly labeled storage area.
-
Storage: Store this compound in a securely sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound must occur in a designated containment device such as a chemical fume hood or a Class II biological safety cabinet.
-
Don PPE: Before handling, don the complete set of prescribed personal protective equipment.
-
Weighing: When weighing the solid compound, use a balance within the containment device to minimize the risk of aerosol generation.
-
Dissolving: Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Spill Management
-
Evacuate: In the event of a spill, immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and safety officer.
-
Secure: Restrict access to the spill area.
-
Clean-up: Only trained personnel with appropriate PPE should perform the clean-up using an absorbent material and decontaminating solutions. All materials used for clean-up must be disposed of as hazardous waste.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Segregation: All contaminated waste, including gloves, gowns, pipette tips, and empty vials, must be segregated into clearly labeled, leak-proof hazardous waste containers.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Decontamination Protocol
Thorough decontamination of all surfaces and equipment is essential after handling this compound.
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces within the containment device with an appropriate cleaning agent, followed by a rinse with 70% ethanol.
-
Equipment: All non-disposable equipment that has come into contact with the compound must be thoroughly cleaned and decontaminated.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it immediately into the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
